Product packaging for Ammonium dodecyl sulfate(Cat. No.:CAS No. 2235-54-3)

Ammonium dodecyl sulfate

Cat. No.: B1204624
CAS No.: 2235-54-3
M. Wt: 283.43 g/mol
InChI Key: BTBJBAZGXNKLQC-UHFFFAOYSA-N
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Description

Ammonium Dodecyl Sulfate (ADS) is a high-purity anionic surfactant prized in research for its superior performance over sodium dodecyl sulfate (SDS) in specific analytical techniques. Its mechanism of action involves forming micelles above a critical concentration, where the molecule's hydrophobic dodecyl tail and hydrophilic sulfate head group reduce surface tension and solubilize proteins and lipids effectively . In proteomics and biochemistry, ADS serves as an effective detergent for protein solubilization and sample preparation. A key research advantage is its use in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS), where it minimizes the formation of cation adducts that degrade spectral resolution. This results in improved mass accuracy and clearer data, particularly for proteins under 25 kDa, making it a viable alternative to SDS for sensitive analyses . ADS is also applicable in protein electrophoresis and other laboratory separation protocols . Beyond life sciences, ADS demonstrates significant value in mineral processing research. Recent investigations highlight its role as a highly selective collector in the flotation separation of lepidolite from other silicate minerals like feldspar and quartz. Studies show that at neutral pH, the dodecyl sulfate anion chemisorbs onto the mineral surface, while the ammonium cation contributes through electrostatic interactions, collectively inducing hydrophobicity and enabling efficient separation with recovery rates up to 95% . This product is classified as a hazardous chemical and should be handled with care. Safety precautions include wearing appropriate personal protective equipment, using only in well-ventilated areas, and avoiding ingestion or contact with skin and eyes . Regulatory and Use Statements: * This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal care applications. * Do not use in humans or for any clinical purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H29NO4S B1204624 Ammonium dodecyl sulfate CAS No. 2235-54-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

2235-54-3

Molecular Formula

C12H29NO4S

Molecular Weight

283.43 g/mol

IUPAC Name

azane;dodecyl hydrogen sulfate

InChI

InChI=1S/C12H26O4S.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;/h2-12H2,1H3,(H,13,14,15);1H3

InChI Key

BTBJBAZGXNKLQC-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCOS(=O)(=O)[O-].[NH4+]

Canonical SMILES

CCCCCCCCCCCCOS(=O)(=O)O.N

Color/Form

Clear liquid

density

1.03 at 68 °F (USCG, 1999)

Other CAS No.

2235-54-3

physical_description

Ammonium lauryl sulfate appears as light yellow liquid. May float or sink and mix with water. (USCG, 1999)
Liquid

Pictograms

Corrosive; Irritant

Related CAS

151-41-7 (Parent)

Synonyms

ammonium dodecyl sulfate
ammonium lauryl sulfate
dodecyl sulfate
dodecyl sulfate, ammonium salt
dodecyl sulfate, barium salt
dodecyl sulfate, cadmium salt
dodecyl sulfate, calcium salt
dodecyl sulfate, cesium salt
dodecyl sulfate, cobalt (+2) salt
dodecyl sulfate, copper (+2) salt
dodecyl sulfate, lead (+2) salt
dodecyl sulfate, lithium salt
dodecyl sulfate, magnesium salt
dodecyl sulfate, magnesium, sodium salt (4:1:2)
dodecyl sulfate, manganese (+2) salt
dodecyl sulfate, manganese salt
dodecyl sulfate, nickel (+2) salt
dodecyl sulfate, potassium salt
dodecyl sulfate, rubidium salt
dodecyl sulfate, silver (+1) salt
dodecyl sulfate, strontium salt
dodecyl sulfate, thallium (+1) salt
dodecyl sulfate, zinc salt (2:1)
lauryl sulfate
laurylsulfate
lithium dodecyl sulfate
lithium lauryl sulfate
magnesium dodecyl sulfate
magnesium lauryl sulfate
potassium dodecyl sulfate

Origin of Product

United States

Historical Context and Evolution of Alkyl Sulfate Surfactants in Research

The journey of synthetic detergents began as a response to the limitations of traditional soaps, which were produced by the saponification of fats and oils. medcraveonline.com The introduction of synthetic detergents marked a significant shift, with the first of its kind, Dreft powder, appearing in the United States in 1931. medcraveonline.com This innovation paved the way for the development of a wide array of synthetic surfactants.

The evolution of the surfactant industry saw the introduction of higher alcohol sulfates, which laid the groundwork for the modern range of anionic surfactants. sanyo-chemical-solutions.com These early developments were crucial for the eventual synthesis and application of compounds like ammonium (B1175870) dodecyl sulfate (B86663). Over the decades, research has led to the widespread use of various alkyl sulfates, including sodium lauryl sulfate (SLS), sodium laureth sulfate (SLES), and ammonium laureth sulfate (ALES), in numerous household and industrial products. kao.com The continuous development in this field has been driven by the need for surfactants with specific properties tailored to diverse applications and environmental conditions. medcraveonline.com

Chemical Classification and Structural Characteristics of Ammonium Dodecyl Sulfate

Ammonium (B1175870) dodecyl sulfate (B86663) is chemically classified as an alkyl sulfate and an anionic surfactant. atamanchemicals.comatamanchemicals.com Its chemical formula is CH₃(CH₂)₁₀CH₂OSO₃NH₄. wikipedia.orgchemeurope.com The molecule consists of two main parts: a 12-carbon nonpolar hydrocarbon chain (the dodecyl group) and a polar sulfate end group. wikipedia.orgchemeurope.com This amphipathic structure, possessing both hydrophobic (nonpolar) and hydrophilic (polar) components, is the basis for its surfactant properties. atamanchemicals.com

In aqueous solutions, ammonium dodecyl sulfate dissociates into an ammonium cation (NH₄⁺) and a dodecyl sulfate anion (CH₃(CH₂)₁₁OSO₃⁻). chemeurope.com Above a specific concentration, known as the critical micelle concentration (CMC), these anions self-assemble into spherical structures called micelles. wikipedia.orgchemeurope.com In a micelle, the hydrophobic tails orient towards the center, while the hydrophilic sulfate heads face outwards, interacting with the surrounding water molecules. chemeurope.com This arrangement allows for the encapsulation and solubilization of non-polar substances like oils and greases within the aqueous phase.

Key Physicochemical Properties of this compound:

PropertyValue
Molar Mass 283.43 g/mol atamanchemicals.comchemeurope.com
Appearance Colorless to pale yellow liquid or white crystalline solid solubilityofthings.com
Density Approximately 1.02 g/cm³ atamanchemicals.com
Solubility Highly soluble in water solubilityofthings.com
Boiling Point 418 °C (784 °F; 691 K) atamanchemicals.com

This table is populated with data from multiple sources for comprehensive information. atamanchemicals.comchemeurope.comsolubilityofthings.com

Significance of Ammonium Dodecyl Sulfate As an Anionic Surfactant in Research Disciplines

The distinct properties of ammonium (B1175870) dodecyl sulfate (B86663) make it a valuable tool in a wide range of research disciplines. Its ability to act as a foaming agent, detergent, and emulsifier is leveraged in various scientific investigations and industrial applications.

In the field of materials science, ADS is utilized in the preparation of porous building ceramics through a process called gelcasting. atamanchemicals.comatamanchemicals.com Its surfactant properties aid in the formation of stable foams that create the desired porous structure in the final ceramic product. Furthermore, it has been investigated as a corrosion inhibitor for carbon steel in acidic environments. atamanchemicals.comatamanchemicals.com

In biotechnology and biochemistry, surfactants are crucial for protein analysis. While sodium dodecyl sulfate (SDS) is widely used, research has shown that ammonium dodecyl sulfate can be a superior alternative for certain applications, particularly in matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS). researchgate.net The use of ADS can lead to improved mass resolution and accuracy in protein analysis by reducing the formation of sodium-protein adducts that can interfere with measurements. researchgate.net

The compound also plays a role in the development of advanced energy systems. Research has demonstrated that incorporating ammonium lauryl sulfate into the gas diffusion layers of Proton Exchange Membrane Fuel Cells (PEMFCs) can enhance their performance, especially under high humidity conditions. chemicalbook.com

Overview of Research Trajectories and Academic Significance

Established Synthetic Routes for this compound

The conventional synthesis of this compound is a two-step process involving the sulfation of a fatty alcohol followed by neutralization. This method forms the backbone of its large-scale industrial production.

Sulfation of n-Dodecyl Alcohol Followed by Ammoniation

The primary route to this compound begins with n-dodecyl alcohol, also known as lauryl alcohol. This C12 fatty alcohol, often derived from renewable sources like coconut or palm kernel oil, is the hydrophobic backbone of the surfactant. atamanchemicals.comwikipedia.org

The synthesis proceeds as follows:

Sulfation: The hydroxyl group of n-dodecyl alcohol is esterified to form a sulfate ester. This is typically achieved using a strong sulfating agent. Common agents include sulfur trioxide (SO₃) and chlorosulfonic acid (HSO₃Cl). atamanchemicals.comwikipedia.orgnih.gov The reaction with chlorosulfonic acid produces dodecyl hydrogen sulfate and hydrogen chloride (HCl) as a byproduct. wikipedia.org

Ammoniation (Neutralization): The resulting acidic dodecyl hydrogen sulfate is then neutralized with an ammonium source, typically ammonia (B1221849) (NH₃) or ammonium hydroxide (B78521) (NH₄OH), to yield the final product, this compound. atamanchemicals.comnih.govsurfactant.top

Industrial Production Considerations (Mechanistic Insights)

On an industrial scale, the sulfation of fatty alcohols is a highly optimized process designed for efficiency and safety. The reaction is highly exothermic, necessitating careful control of reaction conditions. wikipedia.org

Sulfur Trioxide (SO₃) Process: The most prevalent industrial method uses sulfur trioxide diluted with dry air. This process is often carried out in continuous reactors, such as multitube falling film reactors. surfactant.topneutronco.comchemithon.comgoogle.com In this setup, a thin film of the liquid n-dodecyl alcohol flows down the inner walls of tubes and reacts with a co-current stream of SO₃ gas. google.com This design allows for efficient heat removal and precise control over the reaction. google.com

The mechanism with SO₃ is thought to involve the initial formation of a pyrosulfate adduct, which then rearranges to the more stable dodecyl hydrogen sulfate, releasing SO₃. wikipedia.orgwikipedia.org

Reaction Parameters for Industrial Sulfation:

Parameter Typical Value/Condition Rationale
Reactor Type Multitube Falling Film Reactor Provides high surface area for reaction and efficient heat transfer. surfactant.topneutronco.comgoogle.com
Sulfating Agent Sulfur Trioxide (SO₃) gas diluted with air Highly reactive and cost-effective for large-scale production. neutronco.comchemithon.com
Temperature 30 - 60°C Balances reaction rate with minimizing side reactions and degradation. surfactant.top

| Molar Ratio | ~1:1 (Alcohol:SO₃) | Ensures high conversion of the alcohol to the sulfate ester. surfactant.top |

This continuous process is favored for its ability to produce high-quality alkyl sulfates with good color and low levels of unreacted alcohol. chemithon.com

Novel and Green Chemistry Synthetic Strategies

In response to the principles of green chemistry, new synthetic methods are being explored to reduce waste, avoid harsh reagents, and utilize milder reaction conditions.

Catalytic Approaches in Aqueous Media

A significant advancement in green chemistry is the use of water as a solvent for organic reactions, often facilitated by micellar catalysis. catsci.comacsgcipr.org In this approach, a small amount of a surfactant is added to water, where it forms aggregates called micelles above its critical micelle concentration (CMC). catsci.comnumberanalytics.com These micelles act as nanoreactors, creating a hydrophobic core that can solubilize organic reactants, thereby accelerating reaction rates in the aqueous phase. acsgcipr.orgsigmaaldrich.com

While much of the research focuses on using surfactants like sodium dodecyl sulfate (SDS) to catalyze other reactions, the principle establishes a framework for greener synthesis. oup.comresearchgate.net The development of a direct catalytic synthesis of this compound in water would represent a major step forward, eliminating the need for organic solvents and potentially corrosive reagents like chlorosulfonic acid. catsci.com Research into hydrotropes, such as sodium tosylate, also demonstrates that aqueous salt solutions can serve as recyclable media for reactions like alkylations, significantly reducing solvent and salt waste. rsc.org This concept could be adapted for surfactant synthesis, where the product itself might aid in the reaction medium's properties.

Enzyme-Mediated Synthesis Pathways

Enzymatic catalysis offers a highly specific and environmentally benign alternative to traditional chemical synthesis. scispace.comnih.gov Enzymes operate under mild conditions of temperature and pH, reducing energy consumption and the formation of unwanted byproducts.

While the direct enzymatic synthesis of this compound is not widely documented, related processes demonstrate its feasibility. Lipases, for example, are enzymes that catalyze the formation of esters (esterification) and could theoretically be applied to the sulfation of alcohols if a suitable sulfate donor were available. researchgate.net

More broadly, enzymatic processes are used to produce other "green surfactants." For instance, pea protein isolates have been hydrolyzed by enzymes to produce short peptides, which are then acylated in water to form effective anionic surfactants. scispace.com This demonstrates a complete "green" pathway from renewable raw materials to the final product using water as the solvent. scispace.com

Potential Enzyme Classes for Surfactant Synthesis:

Enzyme Class Relevant Reaction Potential Application
Lipases Esterification / Transesterification Catalyzing the ester bond formation between dodecanol (B89629) and a sulfate group. researchgate.net
Sulfotransferases Transfer of a sulfo group In nature, these enzymes transfer sulfate groups to substrates, though their industrial application is still emerging. wikipedia.org

| Proteases | Peptide hydrolysis | Used to create peptide backbones for novel biosurfactants from protein sources. scispace.com |

Solid Supported Synthesis Techniques

Solid-supported synthesis utilizes heterogeneous catalysts, where the active catalytic sites are bound to a solid material. This approach simplifies the manufacturing process by allowing for easy separation and recycling of the catalyst, minimizing waste and purification steps.

For the synthesis of this compound, a solid acid catalyst can be used for the sulfation of n-dodecyl alcohol. These catalysts are typically created by functionalizing a solid support with acidic groups, such as sulfonic acid (-SO₃H). researchgate.netmdpi.com

Examples of Solid Supports and Their Functionalization:

Solid Support Functionalization Method Resulting Catalyst
Polystyrene Resin Sulfonation with sulfuric or chlorosulfonic acid Sulfonated polystyrene (e.g., Amberlyst-15 type). researchgate.netresearchgate.net
**Silica (SiO₂) ** Reaction with chlorosulfonic acid Silica-SO₃H. frontiersin.org

| Porous Carbon | Sulfonation of carbon materials | Carbon-based solid acid with high acid site density. mdpi.com |

These solid acid catalysts have shown high activity in various esterification and sulfonation reactions. researchgate.netmdpi.com Their use in producing dodecyl hydrogen sulfate from dodecanol would be a greener alternative to homogeneous systems, as the catalyst can be filtered off and reused, and it avoids the need to neutralize a strong liquid acid catalyst in the final product stream. mdpi.comresearchgate.net

Functionalization and Modification of the Dodecyl Sulfate Anion

The versatility of this compound and its analogs, such as sodium dodecyl sulfate (SDS), in various applications stems from the ability to modify both the anionic dodecyl sulfate component and its associated cation. These modifications allow for the fine-tuning of the surfactant's physicochemical properties, including solubility, surface activity, and aggregation behavior, to suit specific requirements.

Anion Exchange Techniques for Cationic Counterparts

Anion exchange is a prominent method for replacing the original cation of a dodecyl sulfate salt with a different cationic species. This derivatization approach leverages the electrostatic interaction between the dodecyl sulfate anion and various cations, enabling the synthesis of a wide range of dodecyl sulfate salts with tailored properties. The process typically involves reacting a common dodecyl sulfate salt, such as sodium dodecyl sulfate (SDS), with a salt containing the desired cation.

Research has demonstrated the synthesis of several dodecyl sulfate derivatives through this technique. For instance, surface-active ionic liquids like tetrabutylammonium (B224687) dodecyl sulfate have been successfully synthesized from tetrabutylammonium bromide and SDS via an anion exchange method, achieving a high yield of 87.72% and an exchange efficiency of approximately 99%. researcher.life This highlights the efficacy of anion exchange as a straightforward and efficient synthesis route. researcher.life

The choice of cation significantly influences the behavior of the dodecyl sulfate anion at interfaces. Studies comparing lithium dodecyl sulfate (LiDS), sodium dodecyl sulfate (SDS), and cesium dodecyl sulfate (CsDS) have shown that the cation affects the degree of ion pair formation with the sulfate headgroup. mdpi.com For example, cesium ions show a stronger interaction, leading to a higher degree of ion pair formation compared to lithium and sodium ions. mdpi.com This, in turn, impacts the surfactant's adsorption at the air-water interface. mdpi.com

Furthermore, mechanochemical methods have been employed to synthesize dodecyl sulfate salts with divalent cations. Lead dodecyl sulfate (Pb(DS)₂) has been produced for the first time by ball milling sodium dodecyl sulfate with lead nitrate (B79036), demonstrating a solvent-free and green synthesis approach. rsc.orgresearchgate.net The resulting material exhibits a distinct nanorod morphology and has shown catalytic activity in the synthesis of various heterocyclic compounds. rsc.orgresearchgate.net Anion exchange principles are also fundamental to purification processes, where resins are used to bind and remove dodecyl sulfate anions from solutions, a common step in protein analysis. optimizetech.comacs.org

Table 1: Synthesis of Dodecyl Sulfate Salts via Anion Exchange
Target CompoundStarting MaterialsSynthesis MethodKey FindingReference
Tetrabutylthis compoundSodium dodecyl sulfate, Tetrabutylammonium bromideAqueous anion exchange reactionHigh yield (87.72%) and exchange efficiency (~99%) achieved. researcher.life
Lead dodecyl sulfate (Pb(DS)₂)Sodium dodecyl sulfate, Lead(II) nitrateMechanochemical ball milling (solvent-free)Successful synthesis of a nanorod material with catalytic properties. rsc.orgresearchgate.net
Cesium dodecyl sulfate (CsDS)Reaction involving Cs⁺ ions and dodecyl sulfate anionsVibrational sum-frequency generation (SFG) and surface tensiometryDemonstrated stronger ion pair formation compared to NaDS and LiDS. mdpi.com
Lithium dodecyl sulfate (LiDS)Reaction involving Li⁺ ions and dodecyl sulfate anionsVibrational sum-frequency generation (SFG) and surface tensiometryShowed specific ion effects on interface adsorption. mdpi.com

Structural Modifications for Tailored Properties

Beyond exchanging the cationic counterpart, the dodecyl sulfate anion itself can be structurally modified to create surfactants with novel properties. These modifications can involve altering the hydrophobic alkyl chain or changing the hydrophilic headgroup.

One approach involves the sulfation of functionalized long-chain alcohols. For example, sodium dodecyl and tetradecyl glycoside sulfate (APGS-Na) has been synthesized by sulfating dodecyl and tetradecyl glycoside with chlorosulfonic acid. tandfonline.com This introduces a glycoside unit adjacent to the sulfate headgroup, resulting in a "green" anionic glycoside surfactant with properties such as a low Krafft point (below 0 °C) and non-irritating characteristics, making it suitable for a wide range of applications. tandfonline.com The synthesis conditions for this reaction were optimized using response surface methodology to achieve a maximum conversion rate of 84.79%. tandfonline.com

Another example of structural modification is the synthesis of sodium alkyl sulfates with aromatic and fluorinated groups. In one study, the reaction of α-trifluoromethylbenzyl bromide under sulfinatodehalogenation conditions unexpectedly yielded a sodium alkyl sulfate derivative, ArCH(CF₃)OSO₃Na, instead of the anticipated sulfinate product. sioc-journal.cn This provides a pathway to alkyl sulfates with complex benzylic structures, potentially offering different solubility and electronic properties compared to simple alkyl sulfates. sioc-journal.cn

These structural modifications allow for the creation of surfactants with tailored characteristics. By introducing different functional groups, properties such as resistance to hard water, foaming capability, detergency, and biocompatibility can be precisely engineered. tandfonline.combohrium.com The comparison of SDS with analogs like sodium lauroyl sarcosinate (Sarkosyl) and sodium lauroyl glutamate (B1630785) (SLG), which feature modified linkages and headgroups, further illustrates how structural changes impact protein interactions and denaturation capabilities, a critical aspect in molecular biology applications. bohrium.com

Table 2: Examples of Structural Modifications of the Dodecyl Sulfate Anion
Modified CompoundModification ApproachKey ReagentsTailored Property/FindingReference
Sodium dodecyl/tetradecyl glycoside sulfate (APGS-Na)Sulfation of a functionalized alcoholDodecyl/tetradecyl glycoside, Chlorosulfonic acidCreates a non-irritating, green surfactant with a low Krafft point and excellent foaming capability. tandfonline.com
Sodium aryl(trifluoromethyl)ethyl sulfate (ArCH(CF₃)OSO₃Na)Sulfinatodehalogenation reactionα-Trifluoromethylbenzyl bromideA novel synthetic route to alkyl sulfates with complex benzylic and fluorinated structures. sioc-journal.cn

Micellization Phenomena and Critical Micelle Concentration (CMC) Studies

The formation of micelles is a hallmark of surfactant behavior in solution. Above a certain concentration, known as the critical micelle concentration (CMC), individual surfactant molecules (unimers) aggregate to form organized structures called micelles. atamanchemicals.comnepjol.info In these aggregates, the hydrophobic tails are sequestered from the aqueous environment in the core, while the hydrophilic head groups form the outer corona, interacting with the surrounding water molecules. atamanchemicals.com This process is a spontaneous, entropy-driven phenomenon. researchgate.netacs.org

Experimental Determination of CMC for this compound

The critical micelle concentration is a key parameter that characterizes the efficiency of a surfactant. Various experimental techniques are employed to determine the CMC of this compound, including surface tensiometry and conductometry. psu.edunih.govumcs.pl These methods detect the abrupt change in a physical property of the solution as micelles begin to form. For instance, surface tension decreases with increasing surfactant concentration up to the CMC, after which it remains relatively constant. nepjol.inforesearchgate.net Similarly, the conductivity of an ionic surfactant solution changes its slope at the CMC. umcs.pl

The CMC of this compound in aqueous solution has been reported to be approximately 6.258 m molal (0.1771 wt fraction) psu.edu or in the range of 140 to 200 ppm. cjpas.net Another source states a CMC value of 1746 mg/L at 25°C. industrialchemicals.gov.au These values can be influenced by the purity of the surfactant and the experimental conditions. researchgate.net

Table 1: Experimentally Determined CMC Values for this compound

Method CMC Value Temperature (°C) Reference
Surface Tensiometry / Electrical Conductometry 6.258 m molal (0.1771 wt fraction) Not Specified psu.edu
Not Specified 140 - 200 ppm Not Specified cjpas.net
Not Specified 1746 mg/L 25 industrialchemicals.gov.au

Influence of Temperature on Micelle Formation

Temperature has a significant and complex effect on the micellization of ionic surfactants like this compound. Generally, for ionic surfactants, the CMC initially decreases with increasing temperature, reaches a minimum, and then increases, exhibiting a U-shaped behavior. researchgate.netsemanticscholar.org This initial decrease is attributed to the dehydration of the surfactant's ionic head groups, which favors micellization. semanticscholar.org As the temperature continues to rise, the disruption of the structured water molecules around the hydrophobic tails opposes micellization, leading to an increase in the CMC. semanticscholar.org

Thermodynamic parameters such as the Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) of micellization can be calculated from the temperature dependence of the CMC. researchgate.net The process is typically entropy-driven, with the positive entropy change resulting from the release of structured water molecules from the hydrophobic chains as they aggregate into the micelle core. researchgate.net

Effects of Concentration on Micellar Structures

The concentration of this compound not only determines the onset of micellization but also influences the size and shape of the micelles formed. At concentrations just above the CMC, spherical micelles are typically formed. researchgate.net As the surfactant concentration increases further, these spherical micelles can grow and transition into other shapes, such as ellipsoidal or cylindrical (rod-like) micelles. researchgate.net This growth is influenced by factors like the packing of surfactant molecules and the electrostatic repulsions between the head groups. acs.org In concentrated solutions, the micelles can overlap and entangle, forming a transient network. researchgate.net The aggregation number, which is the number of surfactant molecules in a single micelle, also changes with concentration. acs.org

Interfacial and Colloidal Science

The surface-active nature of this compound is fundamental to its applications in various fields. It effectively reduces the surface tension of water and plays a crucial role at interfaces. solubilityofthings.com

Formation of Micelles at Interfaces (e.g., Air-Water)

At the air-water interface, this compound molecules form a monolayer before micelle formation occurs in the bulk solution. atamanchemicals.combohrium.com As the concentration of the surfactant increases, the interface becomes saturated with surfactant molecules. bohrium.com Beyond this point, any further addition of surfactant leads to the formation of micelles in the bulk phase, and the surface tension of the solution remains relatively constant. atamanchemicals.comnepjol.info The formation of these micelles at the surface-air interface is a key part of how ADS disrupts water's surface tension. atamanchemicals.com Strong attractive interactions between adsorbed molecules at the air/water interface can enhance the packing of the surfactant molecules. researchgate.net

Interactions with Other Surfactants and Co-surfactants

The behavior of ADS is significantly influenced by the presence of other surfactants, leading to the formation of mixed micelles with properties distinct from those of the individual components.

Mixed Micellization with Cationic and Non-ionic Surfactants

Similarly, when ADS is mixed with non-ionic surfactants, such as those from the poly(ethylene glycol) dodecyl ether (C12E) family, mixed micelles are formed. acs.org The CMC of these mixtures typically falls between the CMCs of the individual surfactants and decreases as the proportion of the non-ionic surfactant increases. acs.orgresearchgate.net The formation of mixed micelles with non-ionic surfactants also demonstrates non-ideal behavior, driven by favorable interactions between the different surfactant types. researchgate.net

Effects on Micellar Size and Shape

In its pure form in aqueous solutions, ADS forms spherical micelles. kchem.orgresearchgate.net Studies using dynamic light scattering (DLS) have shown that the size of these micelles remains relatively constant at approximately 25 ± 2 Å even at high concentrations (up to 300 mM), indicating no transition in micellar shape within this range. kchem.orgresearchgate.net

The addition of other surfactants significantly impacts the size and shape of the resulting aggregates. In mixtures with the cationic surfactant OTAC, the resulting structures are also spherical. kchem.org However, the size of these mixed micelles can be influenced by the composition of the mixture.

When mixed with non-ionic surfactants, the hydrodynamic radius (RH) of the mixed micelles tends to increase with a higher proportion of the non-ionic component. acs.orgresearchgate.net For instance, in mixtures of sodium dodecyl sulfate (SDS), a close analogue of ADS, with a non-ionic surfactant, the aggregation number of the mixed micelles was observed to increase significantly with the addition of the non-ionic component, suggesting a change in packing and size. researchgate.net These mixed micelles are often non-spherical and can exhibit a range of shapes, including rod-like or worm-like structures, depending on the specific surfactants and their ratios. bohrium.com

Table 1: Micellar Properties of this compound and its Mixtures

SystemMethodParameterValueReference
ADS (10 mM)PGSE-NMRApparent Size31 Å kchem.org
ADS (10 mM)SANSMicelle Size41 Å kchem.org
ADS (100-300 mM)DLSMicelle Size25 ± 2 Å kchem.orgresearchgate.net
ADS/OTACSurface Tensiometry/ConductometryInteraction Parameter (β)-5 psu.edu

Colloidal Stability in Complex Systems

The colloidal stability of systems containing ADS can be influenced by interactions with oppositely charged polymers. For instance, in mixtures of poly(diallyldimethylammonium chloride) (a cationic polyelectrolyte) and sodium dodecyl sulfate (SDS), comprehensive precipitation of bulk complexes can occur around the point of charge neutrality. acs.org This precipitation leads to a depletion of the surfactant in the solution and at interfaces. acs.org The stability of such complex systems is often kinetically controlled and can depend on the method of preparation. acs.org The presence of surfactants like ADS can also impact the stability of particulate dispersions, such as silica, by modifying surface charges and interactions. cambridge.org

Phase Behavior in Solutions and Dispersions

The self-assembly of ADS molecules can lead to the formation of various ordered structures beyond simple micelles, including liquid crystalline phases.

Liquid Crystalline Phases

In mixtures with other surfactants, particularly cationic ones, ADS can participate in the formation of liquid crystalline phases. arabjchem.orgresearchgate.net The phase behavior of such catanionic surfactant systems is highly dependent on the molar ratio of the surfactants and the total concentration. researchgate.net Depending on these factors, various phases can be identified, including mixed micelles, vesicles, and lamellar or hexagonal liquid crystalline phases. researchgate.netresearchgate.net For example, mixtures of dodecylammonium chloride and sodium bis(2-ethylhexyl) sulfosuccinate (B1259242) have been shown to transition from a lamellar to a hexagonal columnar liquid crystalline phase. researchgate.net The replacement of water with ammonium hydroxide in a sodium dodecyl sulfate/pentanol/water system was found to destabilize the liquid crystalline phases, highlighting the role of the solvent in dictating phase behavior. tandfonline.com

Thermo-responsive Behavior and Lower Critical Solution Temperature (LCST) Analogues

While thermo-responsive behavior, characterized by a lower critical solution temperature (LCST), is more commonly associated with non-ionic surfactants and polymers, certain ionic surfactant systems can exhibit analogous properties under specific conditions. frontiersin.orgua.pt The addition of bulky quaternary ammonium salts to solutions of ionic surfactants like SDS has been shown to induce a phase transition upon heating, a phenomenon typically associated with an LCST. frontiersin.orgua.pt This behavior is attributed to the influence of the added salt on the hydration of the surfactant micelles. frontiersin.org Although direct studies on the LCST behavior of ADS are limited, the principles observed with its close analogue, SDS, suggest that the thermo-responsive properties of ADS could be tuned through the addition of appropriate additives. Such thermo-responsive systems are of interest for applications like drug delivery and separation processes. nih.govacs.orgresearchgate.net

Solution Rheology and Viscosity Response

The rheological behavior of this compound (ADS) solutions is a critical aspect of its application in various formulations, influencing properties from product stability and texture to performance. The viscosity of ADS solutions is highly dependent on concentration, the presence of electrolytes and other additives, and the prevailing shear conditions.

This compound, as an anionic surfactant, exhibits a characteristic viscosity response in aqueous solutions. At low concentrations, the viscosity is close to that of water. As the concentration increases and surpasses the critical micelle concentration (CMC), the surfactant molecules aggregate to form micelles. This transition marks the beginning of more complex rheological behavior. The viscosity of ADS solutions can be significantly increased by the addition of salts, such as sodium chloride or ammonium chloride, a common practice in formulating personal care and cleaning products. google.com This "salt-thickening" effect is attributed to the reduction of electrostatic repulsion between the ionic head groups of the micelles, which promotes the growth and entanglement of worm-like micelles.

The flow behavior of ADS solutions is often non-Newtonian, specifically shear-thinning. google.com This means that the viscosity decreases as the applied shear rate increases. At low shear rates, the entangled micellar network imparts a high viscosity. As the shear rate increases, the micelles align with the flow, reducing their entanglement and thus lowering the viscosity. This property is advantageous in many applications; for instance, a shampoo that is thick in the bottle (low shear) but flows easily when dispensed and applied (high shear).

The addition of other substances, such as polymers and other surfactants, can further modify the rheology of ADS solutions. For example, the interaction between ADS and polymers like hydroxyethyl (B10761427) cellulose (B213188) can lead to significant changes in viscosity due to the formation of polymer-surfactant complexes. arizona.edu Similarly, combining ADS with amphoteric surfactants, such as cocamidopropyl betaine, or alkanolamides can enhance viscosity and foam stability. atamanchemicals.comknowde.com These interactions are crucial for creating products with desired textures and performance characteristics. atamanchemicals.comtaylorandfrancis.com

The table below summarizes the influence of various additives on the viscosity of this compound solutions, based on findings from research studies.

AdditiveConcentration of AdditiveEffect on ViscosityRheological BehaviorReference
Sodium Chloride0.1 to 5 wt%Increased viscosityShear-thinning google.com
Ammonium Chloride0.1 to 5 wt%Increased viscosityShear-thinning google.com
AlkanolamidesFormulation dependentExcellent viscosity response- atamanchemicals.com
Amphoteric SurfactantsFormulation dependentExcellent viscosity response- atamanchemicals.com
Bentonite Clay10⁻⁴–10⁻² mol/lDecreased viscosity (EF-type contacts)Non-Newtonian researchgate.net
Hydroxyethyl Cellulose DerivativesFormulation dependentIncreased shear and extensional viscositiesNon-Newtonian arizona.edu

Detailed research into the rheological properties of ADS solutions often involves the use of rheometers to measure viscosity across a range of shear rates. Studies have investigated the impact of various factors on the micellar structure and, consequently, the solution's flow properties. For instance, research has explored the transition from spherical to worm-like micelles in the presence of salt, which is a key mechanism for viscosity enhancement. The elastic (storage modulus, G') and viscous (loss modulus, G'') moduli are also important parameters characterized in oscillatory rheology studies, providing insights into the viscoelastic nature of the surfactant solutions. nih.gov

The following table presents data from a study on the interaction of dodecyl sulfate with other compounds, illustrating the changes in rheological parameters. While this study uses sodium dodecyl sulfate (SDS), the principles of interaction and resulting rheological changes are analogous to what would be expected with this compound due to the shared dodecyl sulfate anion.

SystemG' (Elastic Modulus)G'' (Viscous Modulus)ObservationReference
PQ-4 Polymer SolutionLowLow- nih.gov
PQ-4/SDS DispersionSignificantly HigherSignificantly HigherMaxima observed near charge neutralization nih.gov
PQ-10 Polymer SolutionLowLow- nih.gov
PQ-10/SDS DispersionDisappears near neutralizationDecreases abruptlyPrecipitation of the system nih.gov

Emulsification and Dispersion Mechanisms

As a surface-active agent, ADS is highly effective in creating and stabilizing emulsions and dispersions. solubilityofthings.com

In emulsion polymerization, a key process for producing synthetic polymers and latexes, this compound plays a critical role as a stabilizer. acs.org The process typically begins by emulsifying a water-insoluble monomer in an aqueous solution containing the surfactant. acs.orgyoutube.com

The mechanism involves several key steps:

Micelle Formation: Above its critical micelle concentration, ADS molecules form spherical aggregates called micelles in the aqueous phase. The hydrophobic dodecyl tails orient towards the center, creating a nonpolar core, while the polar sulfate heads face outward, interacting with the surrounding water molecules. chemeurope.comyoutube.com

Monomer Swelling: The hydrophobic monomer molecules diffuse from their larger droplets and are solubilized within the nonpolar core of these micelles. youtube.com

Initiation Locus: Water-soluble initiators generate free radicals in the aqueous phase. These radicals enter the monomer-swollen micelles, initiating polymerization. acs.orgyoutube.com The vast surface area of the numerous micelles makes them the primary site of polymerization, rather than the much larger monomer droplets. youtube.com

Particle Stabilization: As polymerization proceeds within the micelles, they grow into polymer particles. ADS molecules adsorb onto the surface of these newly formed and growing polymer particles. acs.org The negatively charged sulfate heads orient outwards, imparting a negative charge to the particle surface. This creates electrostatic repulsion between the particles, preventing them from coagulating and ensuring the stability of the resulting polymer latex. acs.org

This compound is also instrumental in the stabilization of pre-existing polymer dispersions or in dispersion polymerization processes conducted in aqueous solutions. In dispersion polymerization in an aqueous ammonium sulfate solution, a stabilizer is used to control particle size and maintain stability. ncsu.edu The principle relies on electrostatic stabilization, where the anionic ADS adsorbs onto the surface of the polymer particles. acs.orgresearchgate.net This adsorption creates a repulsive electrostatic barrier that overcomes the attractive van der Waals forces between particles, preventing flocculation and sedimentation and ensuring a stable, low-viscosity dispersion. researchgate.netbasf.com

Wetting and Spreading Characteristics

The effectiveness of this compound as a wetting and spreading agent is a direct consequence of its ability to reduce the surface tension of water. chemeurope.comsolubilityofthings.com Water has a high surface tension due to strong hydrogen bonding between its molecules. chemeurope.com ADS disrupts these hydrogen bonds at the liquid-air interface. chemeurope.comwikipedia.org The surfactant molecules align at the surface, with their hydrophobic tails pointing away from the water. This disruption lowers the energy required to expand the surface area of the liquid, allowing it to spread more easily across surfaces and penetrate porous materials like fibers. wikipedia.org This enhanced wetting is crucial for applications requiring uniform coverage of a liquid on a solid substrate.

Property StudiedObservationReference
Surface Tension Reduces the surface tension of liquids, enhancing wetting and spreading. solubilityofthings.com
Mechanism Disrupts hydrogen bonding in water by forming micelles. chemeurope.com
Molecular Action The combination of nonpolar and polar groups facilitates the dissolution of materials. wikipedia.org

This table summarizes the wetting and spreading characteristics of this compound based on available research.

Foaming Properties and Foam Stability

This compound is classified as a very high-foam surfactant. chemeurope.comwikipedia.org Its ability to generate a significant volume of foam is linked to its action at the air-water interface. When air is introduced into an aqueous solution of ADS, the surfactant molecules rapidly migrate to the surface of the air bubbles. They arrange themselves with their hydrophobic tails directed towards the air and their hydrophilic heads towards the water, forming a protective film. This film, known as the lamella, entraps the air, creating foam. psu.edu

FactorInfluence on Foaming PropertiesResearch Finding
Classification High-foam surfactant.Classified as a very high-foam surfactant that disrupts water's surface tension. chemeurope.comwikipedia.org
Concentration Optimal foaming occurs near or above the CMC.Lower initial foam height is observed below the CMC because interfaces lack sufficient surfactant to stabilize the foam. psu.edu
Stability Foam stability is related to the residual foam height ratio.Foams with a residual foam height ratio (R5) > 50% are considered metastable. psu.edu
Modification Chemical modification can enhance foam stability.Modification of similar surfactants (SDS) can lead to a thicker foam wall and improved stability. researchgate.net

This table presents research findings on the foaming properties of dodecyl sulfates.

Corrosion Inhibition Mechanisms

This compound can act as a corrosion inhibitor for metals in certain aggressive environments. The primary mechanism of inhibition is the adsorption of the surfactant molecules onto the metal surface. researchgate.net This adsorption forms a protective film that isolates the metal from the corrosive medium. mdpi.com

The process is generally understood as follows:

The polar sulfate head group of the ADS molecule interacts with the charged metal surface.

The hydrophobic dodecyl chains orient themselves away from the surface, creating a compact, nonpolar barrier.

This adsorbed layer acts as a physical barrier, hindering the diffusion of corrosive species (like H+ ions in acidic solutions) to the metal surface and impeding the electrochemical processes of corrosion, such as metal dissolution (anodic reaction) and hydrogen evolution (cathodic reaction). researchgate.net Studies on similar anionic surfactants have shown they can act predominantly as cathodic inhibitors and that the inhibition efficiency often increases with surfactant concentration up to the critical micelle concentration. researchgate.net The effectiveness of the inhibition is directly related to the degree of surface coverage achieved by the adsorbed surfactant molecules. mdpi.com

Adsorption Mechanisms on Metal Surfaces

The efficacy of this compound (ADS) as a corrosion inhibitor is fundamentally linked to its ability to adsorb onto metal surfaces, forming a protective barrier against corrosive agents. The adsorption process is a complex interplay of physical (electrostatic) and chemical interactions between the surfactant molecules and the metal substrate.

The adsorption of dodecyl sulfate anions onto a metal surface is influenced by the surface charge of the metal. In acidic solutions, where metal surfaces often carry a positive charge, the anionic head of the dodecyl sulfate molecule is electrostatically attracted to the surface. This initial electrostatic interaction is a key step in the adsorption process.

Beyond electrostatic attraction, the non-polar hydrocarbon tail of the ADS molecule plays a crucial role. Van der Waals forces between adjacent hydrocarbon chains lead to the formation of a densely packed, hydrophobic layer on the metal surface. This layer acts as a physical barrier, displacing water and corrosive ions from the metal-solution interface.

The concentration of ADS in the solution is a critical factor. Below the critical micelle concentration (CMC), the surfactant exists as individual monomers. As the concentration approaches the CMC, surface aggregation in the form of hemimicelles or admicelles can occur. Above the CMC, the formation of micelles in the bulk solution competes with surface adsorption. However, research on similar surfactants like sodium dodecyl sulfate (SDS) suggests that even below the CMC, the formation of bilayers or hemimicelles on surfaces can occur, providing a protective layer. researchgate.net

The nature of the metal itself also influences the adsorption mechanism. For instance, on carbon steel, the interaction may involve the formation of a coordinate bond between the sulfate group and iron atoms on the surface. Studies on similar systems with quaternary ammonium compounds have shown that the polar head group interacts directly with the carbon steel surface. ohio.edu

Protective Layer Formation and Passivation

The adsorption of this compound onto a metal surface leads to the formation of a protective layer that inhibits corrosion through a process known as passivation. ulprospector.com Passivation, in this context, refers to the creation of a non-reactive film that shields the metal from the corrosive environment. ulprospector.comadvancedplatingtech.com

The protective layer formed by ADS is typically a monolayer or a more complex aggregated structure. The dodecyl sulfate anions orient themselves with their polar sulfate heads attached to the metal surface and their hydrophobic hydrocarbon tails extending into the solution. This orientation creates a hydrophobic barrier that repels water and prevents it from reaching the metal surface, which is essential for the corrosion process to occur.

This adsorbed layer can mitigate the formation of iron chloride or hydroxide intermediates, which are often involved in the corrosion of steel in aggressive environments. ohio.edu By blocking the active sites on the metal surface, the ADS layer effectively reduces the rate of both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions that constitute the corrosion process.

The effectiveness of this protective layer is dependent on its uniformity and stability. A complete and defect-free layer provides the best protection. The concentration of the inhibitor and the immersion time are crucial parameters in achieving a uniform and stable protective film. ohio.edu Research on related corrosion inhibitors has demonstrated that a critical inhibitor concentration exists, at which maximum surface coverage and, consequently, optimal corrosion protection are achieved. ohio.edu

Solubilization of Non-Polar Materials

This compound, as an anionic surfactant, possesses the ability to solubilize non-polar materials in aqueous solutions. wikipedia.orgatamankimya.com This property is a direct consequence of its amphiphilic nature, having both a hydrophilic (polar) sulfate head group and a hydrophobic (non-polar) hydrocarbon tail. wikipedia.orgchemeurope.com

The mechanism of solubilization is intrinsically linked to the formation of micelles. atamankimya.comwikipedia.org In an aqueous environment, above its critical micelle concentration (CMC), ADS molecules self-assemble into spherical structures called micelles. wikipedia.orgatamankimya.com In these micelles, the hydrophobic tails are oriented towards the center, creating a non-polar core, while the hydrophilic heads form the outer shell, interacting with the surrounding polar water molecules. wikipedia.orgchemeurope.com

The efficiency of solubilization can be influenced by factors such as temperature and the presence of other electrolytes. For instance, studies on the related sodium dodecyl sulfate (SDS) have shown that the addition of ammonium salts can promote the growth of micelles, which could potentially enhance solubilization capacity. acs.org

Advanced Research Applications in Materials Science and Engineering

Polymer and Composite Material Synthesis

Ammonium (B1175870) dodecyl sulfate (B86663) is a key ingredient in the fabrication of various polymers and composite materials, including plastics, resins, and porous ceramics. Its function as a surfactant is critical in processes like emulsion polymerization and gelcasting. industrialchemicals.gov.augantrade.com

Role in Emulsion Polymerization for Plastics and Resins

Emulsion polymerization is a crucial industrial process for producing a wide range of plastics and resins. In this process, ammonium dodecyl sulfate acts as an emulsifier, facilitating the polymerization of water-insoluble monomers in an aqueous medium. gantrade.comacs.org The ADS molecules form micelles in the water, which are spherical structures with a hydrophilic (water-attracting) exterior and a hydrophobic (water-repelling) interior. atamanchemicals.com These micelles encapsulate the monomer molecules, creating a stable emulsion. chemicalbook.com

The primary functions of this compound in emulsion polymerization include:

Enabling a fast rate of polymerization. gantrade.com

Minimizing the formation of coagulum (unwanted solid masses) during the process. gantrade.com

Controlling the viscosity of the polymerization mixture. gantrade.com

Contributing to the stability, gloss, physical properties, and water resistance of the final polymer product. gantrade.com

Anionic surfactants like this compound are generally preferred for emulsion polymerization due to their ability to form stable emulsions. gantrade.comwikipedia.org They are used in the production of various polymers, including acrylic resins, which are valued for their water resistance, adhesion, and stain protection in applications like paints. calpoly.edu

Table 1: Key Functions of this compound in Emulsion Polymerization

Function Description
Emulsification Stabilizes water-insoluble monomers in an aqueous solution. gantrade.com
Micelle Formation Creates reaction sites for polymerization to occur. acs.orgatamanchemicals.com
Particle Stability Prevents polymer particles from agglomerating. gantrade.com
Process Control Influences polymerization rate and viscosity. gantrade.com

Preparation of Porous Ceramics by Gelcasting

This compound is utilized as a surfactant in the gelcasting method for preparing porous ceramics. sigmaaldrich.comscientificlabs.co.uksigmaaldrich.com Gelcasting is a technique that involves casting a ceramic slurry, which then solidifies into a green body. rasayanjournal.co.in In the fabrication of porous ceramics, ADS is used as a foaming agent. nii.ac.jp

The process involves introducing gas bubbles into a ceramic suspension that contains a gelling agent. nii.ac.jp The ADS helps to create and stabilize the foam within the slurry. The slurry is then rapidly gelled, trapping the bubbles and creating a porous structure in the green body. nii.ac.jp After drying and sintering, the final product is a porous ceramic with controlled pore morphology. The use of surfactants like ADS allows for the creation of porous materials with desirable properties for applications such as sound absorption. researchgate.net

Additive in Paint and Surface Coatings

This compound is used as an additive in the manufacturing of paints and surface coatings. industrialchemicals.gov.au As a surfactant, it plays a role in stabilizing the dispersion of polymer particles during emulsion polymerization, which is a common method for producing the binders used in water-based paints. wikipedia.org The addition of surfactants like ADS improves the mechanical stability, freeze-thaw stability, and shelf-life of paints. wikipedia.org

Furthermore, by reducing the surface tension of the liquid paint, this compound enhances the wetting of surfaces, allowing the paint to be applied more easily and evenly. wikipedia.org It is often used in conjunction with other surfactants to achieve optimal performance in paint formulations. wikipedia.org While anionic surfactants like ADS are effective stabilizers, they are sometimes combined with non-ionic surfactants to provide additional steric stabilization. wikipedia.org

Energy Systems Research

The unique properties of this compound have led to its investigation in advanced energy systems, particularly in the area of fuel cells.

Enhancement of Proton Exchange Membrane Fuel Cells (PEMFCs) Performance

Research has shown that incorporating this compound into the gas diffusion layers (GDLs) of Proton Exchange Membrane Fuel Cells (PEMFCs) can significantly improve their performance. chemicalbook.com The GDL is a critical component that facilitates the transport of reactants to the catalyst layer and manages water within the fuel cell. researchgate.net

In one study, a carbon slurry containing this compound was used to fabricate the microporous layer of the GDL. chemicalbook.comresearchgate.net The resulting membrane electrode assembly (MEA) demonstrated enhanced performance, particularly under high humidity conditions. chemicalbook.com The use of ADS in the GDL composition was found to optimize gas diffusion and electrochemical performance. chemicalbook.com Specifically, at 100% relative humidity (RH), a PEMFC with a GDL fabricated with an ammonium lauryl sulfate-based carbon slurry achieved a peak power density of 1300 mW/cm² with H₂/O₂ and 500 mW/cm² with H₂/Air. chemicalbook.comresearchgate.net

Optimization of Gas Diffusion Layers (GDLs) in Fuel Cells

This compound plays a role in the optimization of Gas Diffusion Layers (GDLs) by influencing their microstructure and surface properties. chemicalbook.com The GDL is typically composed of a macroporous substrate coated with a microporous layer (MPL). researchgate.net The composition of the slurry used to create the MPL is crucial for the GDL's performance. researchgate.net

Table 2: Performance of PEMFC with Different GDL Formulations

GDL Formulation Oxidant Relative Humidity Peak Power Density (mW/cm²)
Ammonium Lauryl Sulfate (ALS) based H₂/O₂ 100% 1300 chemicalbook.comresearchgate.net
Ammonium Lauryl Sulfate (ALS) based H₂/Air 100% 500 chemicalbook.comresearchgate.net
MWCNTs and SDS based Oxygen 60% & 70% 1100 chemicalbook.comresearchgate.net
MWCNTs and SDS based Air 60% & 70% 850 chemicalbook.comresearchgate.net

Environmental Remediation Technologies

This compound (ADS), an anionic surfactant, is gaining attention in the field of environmental science for its potential role in remediating contaminated sites. industrialchemicals.gov.autarjomefa.com Its amphiphilic nature, possessing both a hydrophilic sulfate head and a hydrophobic hydrocarbon tail, allows it to interact with both water and non-polar pollutants, making it a candidate for various remediation technologies. atamanchemicals.commdpi.com

Surfactant-Enhanced Remediation (SER) of Contaminated Soil and Groundwater

Surfactant-Enhanced Remediation (SER) is a technique that utilizes surfactants to increase the mobility and solubility of contaminants trapped in soil and groundwater, thereby facilitating their removal. mdpi.comresearchgate.net this compound, and other dodecyl sulfates like sodium dodecyl sulfate (SDS) which shares the same active anion, are employed in SER for their ability to wash pollutants from soil matrices. industrialchemicals.gov.autarjomefa.comresearchgate.net

The primary mechanisms by which ADS aids in remediation are:

Mobilization : At concentrations below its critical micelle concentration (CMC), the surfactant monomers accumulate at the interface between the contaminant and soil particles. This reduces the interfacial tension, which helps to dislodge or "roll-up" the contaminant from the soil surface. mdpi.commdpi.com

Solubilization : Above the CMC, ADS molecules aggregate to form micelles. The hydrophobic interiors of these micelles can encapsulate non-aqueous phase liquids (NAPLs) and other hydrophobic organic compounds, effectively increasing their solubility in the aqueous phase. tarjomefa.commdpi.com This micellar solubilization is a key factor in washing contaminants from the soil and groundwater. researchgate.net

Research has shown that surfactants can enhance the recovery of hydrophobic compounds, and pre-treating contaminated soil with a surfactant wash can improve the subsequent biodegradation of pollutants like polycyclic aromatic hydrocarbons (PAHs). researchgate.net While some chemical surfactants can have negative environmental impacts, the relatively better biodegradability of dodecyl sulfates makes them a more feasible option for surfactant-enhanced bioremediation strategies. tarjomefa.com

Interaction with Environmental Contaminants

This compound's effectiveness in remediation is defined by its interaction with various environmental pollutants, including both organic contaminants and heavy metals.

Organic Pollutants: ADS is particularly effective for hydrophobic organic compounds (HOCs) which are poorly soluble in water and tend to adhere strongly to soil particles. tarjomefa.commdpi.com The surfactant's micelles entrap these organic molecules, increasing their apparent water solubility and allowing them to be flushed from the soil. tarjomefa.commdpi.com Studies using the closely related sodium dodecyl sulfate (SDS) have demonstrated its effectiveness in removing petroleum hydrocarbons, with research indicating that SDS can be more efficient at removing aliphatic hydrocarbons compared to aromatic ones. mdpi.com

Heavy Metals: The interaction with heavy metals is more complex. As an anionic surfactant, the dodecyl sulfate anion can interact with cationic heavy metal ions. allsubjectjournal.com This interaction can lead to the desorption of metals from soil particles. mdpi.comresearchgate.net The proposed mechanism involves the surfactant binding with the metal ions, and the repulsion between the surfactant's head groups and the negatively charged soil particles promotes the separation of the metal from the soil. tarjomefa.commdpi.com

Research has compared the efficacy of different surfactants for heavy metal removal. In one study, the order of metal removal efficiency from sandy and clay soils was found to be SDS > cetyl trimethyl ammonium bromide (CTAB) > Tween 80. frontiersin.org Another study also concluded that the anionic surfactant SDS showed a higher removal rate for cationic contaminants compared to non-ionic or cationic surfactants. allsubjectjournal.com The effectiveness of SDS in removing various heavy metals from contaminated soil has been documented in several studies. mdpi.comresearchgate.netfrontiersin.org

Table 1: Reported Removal Efficiency of Heavy Metals Using Dodecyl Sulfate Surfactants
ContaminantSurfactant UsedSoil/Matrix TypeKey FindingCitation
Cadmium (Cd)SDSArtificially contaminated soilAchieved an 81.2% removal rate with a 1-hour washing time. mdpi.com
Copper (Cu), Zinc (Zn), Lead (Pb), Nickel (Ni), Cadmium (Cd)SDSSandy soilSDS was the most effective surfactant compared to CTAB and Tween 80 for removing all tested metals. frontiersin.org
Copper (Cu), Zinc (Zn)SDSArtificially contaminated sandy soilSDS addition resulted in the most effective removal of Cu(II) and Zn(II) compared to other individual surfactants. researchgate.net
Various Cationic MetalsSDSContaminated soil samplesThe order of metal removal by surfactants was SDS > CTX > CTAB, indicating anionic surfactants were more effective for cationic contaminants. allsubjectjournal.com
Ammonium (NH4+)SDSAlumina (B75360) nanoparticlesModifying alumina with an SDS coating significantly increased the removal efficiency of ammonium ions due to a change in surface charge. nih.gov

Advanced Chemical Processes

Beyond remediation, this compound is utilized in various advanced chemical processes, primarily leveraging its properties as a surfactant to create unique reaction environments.

Catalytic Roles in Organic Synthesis

This compound can function as a catalyst, particularly in aqueous media. sigmaaldrich.com Its role is often described as a micellar or phase-transfer catalyst. By forming micelles in water, it can solubilize water-insoluble organic reactants, creating a microenvironment where the reaction can proceed efficiently. researchgate.nettandfonline.com This approach aligns with the principles of green chemistry by enabling reactions in water, an environmentally benign solvent, at ambient temperatures. researchgate.net

ADS has been specifically cited as a catalyst for the synthesis of various heterocyclic compounds. sigmaaldrich.com Research has demonstrated its use in reactions to produce:

1H-benzo[d]imidazole derivatives

Quinoxaline derivatives

2,3-dihydro-1H-benzo[b] industrialchemicals.gov.aupersistencemarketresearch.comdiazepine derivatives

These syntheses involve the reaction of benzene-1,2-diamine with aromatic aldehydes, 1,2-diketones, or ketones, with ADS facilitating the reaction. sigmaaldrich.com The catalytic activity of the dodecyl sulfate anion has also been noted in the synthesis of other complex organic molecules, where it enhances reaction rates and serves as a surfactant to solubilize the organic substrates. researchgate.netrsc.org

Application in Microemulsion Systems

This compound is a key component in the formulation of microemulsions. A microemulsion is a thermodynamically stable, transparent or translucent dispersion of two immiscible liquids (like oil and water) stabilized by an interfacial film of surfactant molecules. arabjchem.orgcore.ac.uk These systems are characterized by nanometer-sized droplets of one phase dispersed in the other. arabjchem.org

In the context of advanced chemical processes, microemulsions serve as nanoreactors. arabjchem.orgjncollegeboko.ac.in For instance, water-in-oil (reverse) microemulsions create tiny aqueous pools dispersed within a continuous oil phase. jncollegeboko.ac.inredalyc.org These "water pools" can confine reactants, allowing for precise control over particle size and morphology in the synthesis of nanomaterials. arabjchem.orgjncollegeboko.ac.innih.gov

Studies have explored the use of dodecyl sulfate-based microemulsions for various applications:

Nanoparticle Synthesis : The synthesis of polyaniline nanoparticles has been achieved within the nanoreactors of a sodium dodecyl sulfate (SDS)-based inverse microemulsion. jncollegeboko.ac.in Similarly, CoMo/Al2O3 catalysts have been synthesized using reverse microemulsions stabilized by SDS. redalyc.org

Enhanced Oil Recovery (EOR) : Alcohol-free middle-phase microemulsions, which are desirable for EOR, have been formulated using mixtures of anionic surfactants like SDS and cationic hydrotropes. arabjchem.org

Organic Pollutant Solubilization : Microemulsion systems containing SDS have been investigated for their ability to solubilize complex organic mixtures, such as the heavy fractions of petroleum, which is relevant for preventing oil sludge formation. researchgate.net

Table 2: Components of a Dodecyl Sulfate-Based Reverse Microemulsion for Nanoparticle Synthesis
Component RoleChemicalCitation
SurfactantSodium Dodecyl Sulfate (SDS) jncollegeboko.ac.in
Co-surfactantn-butanol jncollegeboko.ac.in
Continuous Phase (Oil)Cyclohexane jncollegeboko.ac.in
Dispersed Phase (Aqueous)Aniline in HCl (Reactant) / Ammonium Persulfate (APS) solution (Initiator) jncollegeboko.ac.in

Analytical and Characterization Methodologies in Chemical Research

Spectroscopic Techniques for Structural Elucidation and Interaction Studies

Spectroscopic methods are fundamental in discerning the molecular structure and interactive properties of surfactants like Ammonium (B1175870) Dodecyl Sulfate (B86663) (ADS). These techniques provide insights into atomic and molecular arrangements, bonding, and non-covalent interactions that govern the behavior of ADS in various environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Self-Diffusion and Micellar Structures

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for studying the structure and dynamics of Ammonium Dodecyl Sulfate (ADS) micelles in solution. Specifically, Pulsed-Gradient Spin-Echo (PGSE) NMR is employed to measure the self-diffusion coefficients of the surfactant molecules and counterions, providing valuable information on micellar size, shape, and aggregation. osti.govcsun.edudiva-portal.org

In a typical experiment, the self-diffusion coefficient of the dodecyl chain within the micelle is measured. This observed diffusion is an average of the mobility of monomeric and micellized surfactant molecules. csun.edu To determine the self-diffusion coefficient of the micelle itself, a correction for the monomer concentration, which is equivalent to the critical micelle concentration (CMC), is necessary. csun.edu

Studies have utilized PGSE-NMR to determine the apparent sizes of ADS micelles. For instance, at a concentration of 10 mM, the apparent size of ADS micelles was determined to be 31 Å. osti.gov This technique allows for the individual study of the counterion (ammonium) and the surfactant (dodecyl sulfate) mobilities due to their distinct chemical shifts. csun.edu

Research on related systems, such as tetramethylammonium (B1211777) dodecyl sulfate, has shown that NMR, in conjunction with techniques like small-angle neutron scattering (SANS), can elucidate the degree of counterion binding to the micelles. csun.edu By systematically varying surfactant and salt concentrations, researchers can maintain a constant total counterion concentration, allowing for the study of micellar properties under controlled conditions. csun.edu Such studies have demonstrated that for some systems, the micelle size and shape remain constant over a wide range of surfactant concentrations. csun.edu

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound and for studying the interactions it undergoes with other molecules or surfaces. The technique works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to different functional groups.

The FT-IR spectrum of a dodecyl sulfate, such as Sodium Dodecyl Sulfate (SDS), which is structurally similar to ADS, displays characteristic absorption bands. The peaks around 2921 cm⁻¹ and 2854 cm⁻¹ are attributed to the asymmetric and symmetric stretching vibrations of the aliphatic C-H bonds in the dodecyl chain, respectively. researchgate.net Bending vibrations for the methyl and methylene (B1212753) groups are also observed. researchgate.net A significant band, typically appearing around 1080 cm⁻¹, represents the characteristic group frequency of the sulfate (SO₄²⁻) group. researchgate.net Specifically, this can be assigned to the symmetrical stretching of S=O. researchgate.net Asymmetrical stretching vibrations of C–O–S have been assigned to bands in the region of 1212-1468 cm⁻¹. researchgate.net

FT-IR can also be used to confirm the modification of surfaces with quaternary ammonium compounds. For example, the modification of cellulose (B213188) with a quaternary ammonium salt showed a distinct peak at 1637 cm⁻¹ due to the variable angular vibration of the quaternary ammonium group, and a peak at 2900 cm⁻¹ from the stretching vibration of methylene in the long-chain dodecyl group, confirming the successful modification. mdpi.com

When studying the interaction of dodecyl sulfates with other materials, such as the adsorption onto a surface, FT-IR can detect shifts in these characteristic peak positions or the appearance of new peaks, providing evidence of the interaction and information about the nature of the chemical bonding involved.

Table 1: Characteristic FT-IR Absorption Bands for Dodecyl Sulfate

Wavenumber (cm⁻¹)AssignmentReference
~2921Asymmetric C-H stretching of methylene groups researchgate.net
~2854Symmetric C-H stretching of methylene groups researchgate.net
~1637Quaternary ammonium group vibration mdpi.com
1212 - 1468Asymmetrical C-O-S stretching researchgate.net
~1080Symmetrical S=O stretching of sulfate group researchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative technique used to determine the elemental composition and chemical state of the atoms within the top 1-10 nanometers of a material's surface. wikipedia.orgthermofisher.com This makes it a powerful tool for analyzing the surface of materials that have been modified with this compound or for studying the adsorption of ADS onto various substrates. mdpi.comresearchgate.net

The fundamental principle of XPS involves irradiating a sample with a beam of X-rays, which causes the emission of core-level electrons. wikipedia.org The kinetic energy of these photoelectrons is measured, and from this, the binding energy of the electrons can be calculated. Each element has a unique set of binding energies, allowing for elemental identification. thermofisher.com Furthermore, small shifts in these binding energies, known as chemical shifts, provide information about the chemical environment and oxidation state of the element. wikipedia.org

In studies involving surfactants like ADS, XPS can be used to:

Confirm the presence of the surfactant on a surface: By detecting the characteristic elements of ADS, namely sulfur (from the sulfate group), nitrogen (from the ammonium group), carbon, and oxygen. mdpi.comresearchgate.net

Quantify the amount of adsorbed surfactant: The intensity of the XPS signals is proportional to the concentration of the element at the surface. researchgate.net

Investigate the chemical interactions between the surfactant and the surface: High-resolution XPS spectra of specific elements can reveal changes in chemical bonding. For example, the N 1s spectrum can provide insights into the interactions of the ammonium headgroup, and the S 2p spectrum can probe the environment of the sulfate group. researchgate.net

For instance, in studies of organoclays modified with surfactants, XPS survey scans show a decrease in the signal from the clay-derived elements and an increase in the organic coverage as the surfactant concentration increases. researchgate.netresearchgate.net High-resolution C 1s spectra can sensitively depict the surface arrangement of the surfactant molecules. researchgate.netresearchgate.net

Table 2: Typical Binding Energies for Elements in this compound

ElementXPS SignalApproximate Binding Energy (eV)Information Provided
CarbonC 1s~285Presence of the dodecyl chain
NitrogenN 1s~400-403Presence and chemical state of the ammonium headgroup
SulfurS 2p~168-170Presence and chemical state of the sulfate group
OxygenO 1s~531-533Presence in the sulfate group and potential interactions

Note: Binding energies can vary slightly depending on the chemical environment and instrument calibration. The hydrocarbon C 1s peak at ~284.8 eV is often used for charge correction. wikipedia.org

X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) for Surface Properties

X-ray Absorption Spectroscopy (XAS), which includes both X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), is a powerful technique for probing the local geometric and electronic structure of a specific element in a material. koreascience.krprinceton.edu This method is particularly useful for characterizing the surface properties of materials interacting with surfactants like this compound.

XANES refers to the region of the absorption spectrum within about 50 eV of the absorption edge. princeton.edu The features in the XANES spectrum are sensitive to the oxidation state and coordination chemistry (e.g., tetrahedral, octahedral) of the absorbing atom. princeton.edu For organo-sulfates like dodecyl sulfate, the attachment of a carbon atom to an oxygen of the sulfate group changes the symmetry from Td to C3v. This change in symmetry splits the absorption edge into distinct features, providing a signature for the organo-sulfate group. princeton.edu

EXAFS refers to the oscillatory structure in the absorption coefficient extending several hundred eV above the absorption edge. princeton.edu These oscillations arise from the scattering of the outgoing photoelectron by neighboring atoms. aps.org Analysis of the EXAFS spectrum can provide quantitative information about the local atomic environment of the absorbing atom, including:

Bond distances: The distances to the nearest neighboring atoms. aps.org

Coordination numbers: The number of neighboring atoms.

Atomic species of the neighbors.

In the context of this compound, XAS could be used to study the interaction of the sulfate headgroup with metal ions or surfaces. By tuning the X-ray energy to the sulfur K-edge, one can obtain specific information about the local environment of the sulfur atom in the sulfate group. For example, changes in the XANES spectrum could indicate complexation of the sulfate with cations, while EXAFS analysis could determine the precise bond lengths and coordination numbers within this complex. princeton.edu

Table 3: Information from XANES and EXAFS for this compound Studies

TechniqueProbed RegionInformation ObtainedPotential Application for ADS
XANES Near absorption edge (~50 eV)Oxidation state, Coordination geometryDetermining the chemical state of the sulfate group and its interaction with cations or surfaces. princeton.edu
EXAFS Extended region above edgeBond distances, Coordination numbers, Neighboring atom identityCharacterizing the local structure around the sulfur atom in ADS when adsorbed onto a surface or complexed with ions. aps.org

Scattering and Microscopy Techniques for Morphology and Aggregation

Scattering and microscopy techniques are essential for visualizing and quantifying the size, shape, and arrangement of this compound aggregates, particularly micelles, in solution. These methods provide direct information on the supramolecular structures formed by the self-assembly of surfactant molecules.

Small-Angle Neutron Scattering (SANS) for Micellar Size and Shape

Small-Angle Neutron Scattering (SANS) is a premier technique for determining the size, shape, and aggregation number of micelles in solution. kemdikbud.go.id It is particularly powerful for studying surfactant systems like this compound (ADS) because of the ability to use contrast variation by substituting hydrogen with deuterium (B1214612) in the solvent (e.g., D₂O) or the surfactant molecules. This allows for the selective highlighting of different parts of the micellar structure.

In a SANS experiment, a beam of neutrons is scattered by the sample, and the intensity of the scattered neutrons is measured as a function of the scattering angle (or momentum transfer vector, Q). kemdikbud.go.id The resulting scattering pattern contains information about the structure of the scattering objects.

For ADS and similar surfactants, SANS studies have revealed key characteristics of their micelles:

Micellar Shape: At concentrations not far above the critical micelle concentration (CMC), many surfactants, including dodecyl sulfates, form spherical or nearly spherical micelles. osti.govkemdikbud.go.id As concentration increases or upon the addition of salts, these can grow into larger, non-spherical shapes like ellipsoids or rod-like micelles. kemdikbud.go.idresearchgate.net

Micellar Size and Aggregation Number: By fitting the SANS data to theoretical models, it is possible to extract quantitative parameters. For a 10 mM ADS solution, SANS data indicated the formation of spherical micelles with a size of 41 Å. osti.gov For a related system, sodium dodecyl sulfate (SDS), at a concentration of 0.3 M, the micelles were found to be ellipsoidal with an average aggregation number (the number of surfactant molecules per micelle) of 110. researchgate.net

Influence of Additives: SANS is highly effective for studying how additives, such as salts, affect micellar structure. For instance, studies on SDS micelles in the presence of various ammonium salts (NH₄X) showed that the addition of the salt leads to an increase in micellar size. acs.org The extent of this growth depends on the specific counterion (X⁻) present. acs.org

The analysis of SANS data often involves modeling the scattering from a single particle (the form factor, P(Q)) and the scattering arising from inter-particle interactions (the structure factor, S(Q)). For charged micelles like ADS, electrostatic interactions are significant and are accounted for in the data analysis. csun.edu

Table 4: Micellar Parameters of Dodecyl Sulfate Surfactants Determined by SANS

Surfactant SystemConcentrationDetermined ShapeMicellar Size / Aggregation NumberReference
This compound (ADS)10 mMSpherical41 Å osti.gov
Sodium Dodecyl Sulfate (SDS)0.3 MEllipsoidalAggregation Number (ns) = 110 researchgate.net
SDS + 0.1 M NH₄Br0.3 MEllipsoidalns = 135 acs.org
Tetramethylthis compoundVariousEllipsoidalAggregation Number (N) = 92 csun.edu

Chromatographic and Electrophoretic Separation Techniques

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique used to separate, identify, and quantify components in a mixture. It relies on a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. The separation is based on the differential interactions of the sample components with the stationary phase. Due to its versatility, HPLC is widely used for the analysis of surfactants. thermofisher.com

The analysis of alkyl sulfates like this compound can be challenging as they often lack a UV chromophore, making detection by standard UV-Vis detectors difficult. thermofisher.com Therefore, alternative detection methods are commonly employed. These include Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), and Conductivity Detection, all of which are compatible with the gradient elution methods often required for separating complex mixtures. thermofisher.comsielc.com

HPLC methods have been developed for the quantification of organophosphorus pesticides where a mixed surfactant system of trimethyltetradecyl ammonium bromide (TTAB) and sodium dodecyl sulfate (SDS) was used for sample preconcentration. rsc.org The subsequent analysis was performed using HPLC with a C8 column and UV detection. rsc.org In another application, HPLC combined with electrical conductivity detection (HPLC-RP-ECD) was used for the determination of SDS in industrial waters from paper mills, demonstrating the technique's utility in complex environmental matrices. jyu.fi

Table 3: Example HPLC Method for Surfactant-Based Pesticide Analysis

Parameter Condition
Analytes Organophosphorus Pesticides
Preconcentration Mixed surfactants: TTAB and SDS
Column Symmetry C8
Mobile Phase Gradient of acetonitrile (B52724) and water
Flow Rate 0.8 mL min⁻¹
Detection UV at 210 nm

Method derived from a study on pesticide preconcentration. rsc.org

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a ubiquitous technique in biochemistry for separating proteins based on their molecular mass. wikipedia.org The method involves denaturing proteins with the anionic detergent SDS, which disrupts non-covalent structures and coats the proteins with a uniform negative charge. antibodiesinc.com This masks the protein's intrinsic charge, ensuring that during electrophoresis, migration through the porous polyacrylamide gel matrix is determined primarily by polypeptide chain length (i.e., molecular mass). wikipedia.organtibodiesinc.com The process typically uses a discontinuous buffer system with two different gel layers: a low-concentration "stacking" gel to concentrate the proteins into a narrow band, and a higher-concentration "separating" gel where the size-based separation occurs. wikipedia.orgiitg.ac.in

While sodium dodecyl sulfate is the standard, this compound (ADS) has been investigated as a direct substitute. Research has shown that protein extracts solubilized in ADS can be effectively separated using standard SDS-PAGE protocols simply by mixing the ADS-prepared sample with the standard SDS sample buffer. acs.orgnih.gov This interchangeability is significant, particularly because ADS offers considerable advantages in downstream applications like mass spectrometry. The fundamental principles of protein denaturation and separation by size remain the same, allowing laboratories to substitute ADS for SDS in the initial sample preparation stages without needing to alter the established electrophoresis workflow. acs.org

The polymerization of the acrylamide (B121943) gel itself is a free-radical catalysis process initiated by the addition of ammonium persulfate and catalyzed by N,N,N',N'-tetramethylethylenediamine (TEMED). iitg.ac.inbio-protocol.org

Mass Spectrometry (MS) is a powerful analytical technique for determining the mass-to-charge ratio of ions, enabling the precise mass determination and identification of molecules, including large biomolecules like proteins. Matrix-Assisted Laser Desorption/Ionization (MALDI) is a soft ionization technique commonly used for protein analysis. acs.org However, the presence of sodium dodecyl sulfate (SDS) in protein samples is highly detrimental to MALDI-MS analysis. researchgate.netallumiqs.com SDS suppresses the MS signal and, more critically, leads to the formation of sodium-protein adducts ([M + nNa - (n-1)H]⁺). acs.org These adducts result in broadened peaks and a shift to higher masses, which degrades both mass resolution and accuracy. acs.orgresearchgate.net

To overcome this significant limitation, this compound (ADS) has been presented as a superior alternative for preparing protein samples for MALDI-MS analysis. acs.orgnih.gov When ADS is used, the formation of problematic sodium adducts is avoided. For proteins with molecular masses up to approximately 25 kDa, the use of ADS results in MALDI spectra where the protonated molecular ion ([M+H]⁺) is the dominant peak, with no significant degradation in mass resolution or accuracy. nih.gov For proteins larger than ~25 kDa, ammonium adducts may become dominant, but the results obtained with ADS are still significantly better than those with SDS. acs.orgnih.gov This makes ADS the surfactant of choice for applications that require protein solubilization followed by high-performance mass spectrometry analysis. acs.orgresearchgate.net

Table 4: Compound Names Mentioned

Compound Name Abbreviation
This compound ADS
Sodium dodecyl sulfate SDS
Poly(diallyldimethylammonium chloride) Pdadmac
Titanium dioxide TiO₂
Sodium chloride NaCl
N,N,N',N'-tetramethylethylenediamine TEMED
Trimethyltetradecyl ammonium bromide TTAB
Cysteine methacrylate -
Acetonitrile -
Hexane -

Mass Spectrometry (MS) Applications in Protein Analysis

Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry

This compound (ADS) has been investigated as a viable alternative to sodium dodecyl sulfate (SDS) for the preparation of protein samples in mass spectrometry, demonstrating significantly improved performance in Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry (MS). researchgate.netacs.orgnih.gov While SDS is a powerful and widely used surfactant for protein solubilization, its presence is often detrimental to MALDI-MS analysis. researchgate.netnih.govallumiqs.com The presence of even low concentrations of SDS can suppress the ionization of proteins and peptides. allumiqs.comnih.gov

Research has shown that employing this compound for protein sample preparation leads to better MALDI-MS results compared to SDS. researchgate.netscripps.edu In studies comparing non-sodium-based dodecyl sulfate surfactants, including ADS, hydrogen dodecyl sulfate, and tris(hydroxymethyl)aminomethane dodecyl sulfate, ADS provided the best performance in MALDI analysis. researchgate.netacs.org For proteins with molecular masses up to approximately 25 kDa, the use of ADS in the sample does not cause significant degradation in mass resolution or accuracy. acs.orgnih.gov The application of ADS as the surfactant for protein solubilization has been successfully demonstrated in the analysis of detergent-insoluble fractions from cell lysates. nih.gov

Suppression of Adduct Ions in MS

A primary challenge in the mass spectrometry of samples containing sodium dodecyl sulfate (SDS) is the degradation of performance due to the formation of sodium-protein adducts. researchgate.netnih.gov During the MALDI process, the presence of sodium ions leads to the formation of multiple adduct ions with the protein, such as [M − (n − 1)H + nNa]⁺. acs.org If the mass spectrometer's resolving power is insufficient to distinguish these adduct peaks from the main protonated molecular ion peak ([M + H]⁺), it results in significant peak broadening and a shift of the peak centroid to a higher mass, which compromises mass accuracy. researchgate.netacs.orgnih.gov

This compound (ADS) offers a significant advantage by mitigating the formation of these problematic sodium adducts. researchgate.netacs.org By replacing the sodium counterion with an ammonium ion, the formation of sodium-protein adducts is avoided. researchgate.net Research demonstrates that when using ADS for protein samples up to about 25 kDa, the protonated molecular ion peak ([M + H]⁺) is the dominant peak in the MALDI spectrum. acs.orgnih.gov For proteins with molecular weights exceeding 25 kDa, ammonium adduct ions ([M+NH₄]⁺) may become dominant. acs.orgnih.gov However, even in these cases, ADS provides superior results compared to the peak broadening and complexity introduced by SDS. researchgate.netacs.orgnih.gov This effective suppression of sodium adduct ions leads to improved mass resolution and accuracy in MALDI-MS analysis. researchgate.net

SurfactantDominant Ion Species (Protein < 25 kDa)Dominant Ion Species (Protein > 25 kDa)Effect on Mass Spectrum
Sodium Dodecyl Sulfate (SDS) [M+H]⁺ and multiple [M+nNa]⁺ adducts[M+H]⁺ and multiple [M+nNa]⁺ adductsPeak broadening, reduced mass resolution and accuracy. researchgate.netacs.orgnih.gov
This compound (ADS) [M+H]⁺[M+NH₄]⁺Improved mass resolution and accuracy; suppression of sodium adducts. acs.orgnih.gov

Electrochemical and Surface Potential Measurements

Zeta Potential Measurements for Colloidal Stability

Zeta potential is a critical parameter for evaluating the stability of colloidal dispersions, indicating the magnitude of the electrostatic repulsive forces between adjacent, similarly charged particles in a dispersion. rsc.orgnih.gov For a colloid to be stable, these repulsive forces must dominate the attractive forces, preventing particle aggregation and settling. rsc.org Anionic surfactants like this compound (also known as ammonium lauryl sulfate, ALS) directly influence the zeta potential and, consequently, the stability of colloidal systems. rsc.orgresearchgate.net

SurfactantEffect on Bentonite Dispersion
Ammonium Lauryl Sulfate (ALS) Decreases the absolute zeta potential value as concentration increases. researchgate.net
Sodium Dodecyl Sulfate (SDS) Decreases the absolute zeta potential value as concentration increases. researchgate.net

Theoretical and Computational Chemistry Studies

Molecular Dynamics (MD) Simulations

MD simulations serve as a "computational microscope," allowing researchers to observe the time evolution of molecular systems. For Ammonium (B1175870) Dodecyl Sulfate (B86663), these simulations have been instrumental in elucidating the dynamics of self-assembly, interactions with other molecules, and in the development of accurate models.

The spontaneous formation of micelles by surfactant molecules in a solution is a hallmark of their behavior. MD simulations have been extensively used to study the self-assembly of dodecyl sulfate anions into spherical or rod-like aggregates. While many studies focus on SDS, the fundamental principles apply to ADS as well. The process is driven by the hydrophobic effect, where the nonpolar dodecyl tails aggregate to minimize contact with water, while the polar sulfate headgroups remain exposed to the aqueous environment.

A key study using a series of MD simulations directly compared the effects of different monovalent counter-ions (Li+, Na+, Cs+, and NH4+) on dodecyl sulfate monolayers, which serve as a model for the micelle surface. kcl.ac.ukresearchgate.net The results indicated that while the choice of counter-ion had no significant effect on the internal structure of the surfactant molecules themselves, it profoundly impacted the interfacial properties. kcl.ac.uk Specifically for Ammonium Dodecyl Sulfate, the ammonium (NH4+) ions were found to compete directly with water molecules to form hydrogen bonds with the dodecyl sulfate headgroup. kcl.ac.ukresearchgate.net This competition leads to the this compound monolayer being the least hydrated among the studied systems. kcl.ac.ukresearchgate.net

Experimental characterization of micelles formed from this compound (AmDS) using techniques like time-resolved fluorescence quenching (TRFQ) has determined properties such as the aggregation number, which is the average number of surfactant molecules in a single micelle. science.gov These experimental values provide crucial benchmarks for validating the accuracy of MD simulation models.

MD simulations have provided detailed insights into the interactions between dodecyl sulfate micelles and other chemical species, such as ions and polymers. Atomistic MD simulations of Sodium Dodecyl Sulfate (SDS) with the nonionic polymer Poly(Ethylene Oxide) (PEO) have shown that the polymer tends to reside on the micelle surface, wrapping around it. cdnsciencepub.com This association is primarily driven by hydrophobic interactions between the polymer and the surfactant tails. cdnsciencepub.com

The specific role of the ammonium counter-ion is critical. In simulations of dodecyl sulfate monolayers, the ammonium ion's ability to form hydrogen bonds with the sulfate headgroup is a defining interaction. kcl.ac.ukresearchgate.net This is distinct from the interaction of simple metal cations like Na+, which are primarily governed by electrostatic forces and hydration shells. kcl.ac.uk The strong, direct interaction of NH4+ with the headgroup can influence how the micelle surface interacts with other solutes, including polymers or co-surfactants. kcl.ac.uk For instance, studies on perfluorooctanoic acid ammonium salt (a related fluorosurfactant) with PEO have utilized MD simulations to understand the structure and association mechanisms of the resulting polymer-surfactant complexes. nsf.gov

The following table summarizes findings from a comparative MD study on the interaction of different counter-ions with dodecyl sulfate headgroups, highlighting the unique behavior of the ammonium ion. kcl.ac.uk

Counter-ionInteraction Characteristics with Sulfate HeadgroupHydration Level of Monolayer
Ammonium (NH₄⁺) Competes with water to form direct hydrogen bonds.Least hydrated.
Sodium (Na⁺) Interacts strongly, but maintains a significant hydration shell.More hydrated than LiDS and ADS monolayers.
Lithium (Li⁺) Interacts strongly, similar to Na⁺, but is generally less hydrated.Less hydrated than SDS monolayers.
Cesium (Cs⁺) Strongly bound and weakly hydrated; displaces water to interact directly.N/A

This table is generated based on findings from a molecular dynamics study comparing various dodecyl sulfate monolayers. kcl.ac.uk

The accuracy of MD simulations is fundamentally dependent on the quality of the force field, which is a set of parameters and equations describing the potential energy of the system. rsc.org Both all-atom (AA) and coarse-grained (CG) force fields are used to study dodecyl sulfate systems.

All-Atom (AA) Force Fields: AA models, such as CHARMM36, OPLS-AA, and GROMOS, represent every atom in the system explicitly. scispace.com Studies comparing these force fields for SDS simulations have found that while they produce similar results for small micelles, the choice of force field can significantly impact the structure of larger aggregates. scispace.com A critical factor is the parameterization of the Lennard-Jones interactions for the counter-ion and the sulfate headgroup's oxygen atoms, which controls the counter-ion binding strength. scispace.com An overly strong binding can lead to unrealistic simulated structures. scispace.com

Coarse-Grained (CG) Force Fields: CG models, like the popular Martini force field, group several atoms into a single interaction site, allowing for simulations of larger systems over longer timescales. lubrizol.comsigmaaldrich.com These models are computationally efficient but must be carefully parameterized and validated against either experimental data or more detailed AA simulations. lubrizol.com For ionic surfactants, accurately representing electrostatic interactions and counter-ion binding is a known challenge that requires careful model development. colab.ws

For this compound, force fields must accurately capture the unique properties of the ammonium ion, including its size, shape, and capacity for hydrogen bonding. The successful simulation of the ADS monolayer demonstrates that existing force fields can be parameterized to model these specific interactions effectively. kcl.ac.ukresearchgate.net

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic structure of molecules, which governs their properties and reactivity.

DFT calculations have been performed to optimize the geometry of the dodecyl sulfate anion and to determine its structural and energetic parameters. knowde.com These studies calculate key electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). knowde.comresearchgate.net The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. researchgate.net

For the dodecyl sulfate anion, these calculations show a high degree of reactivity, which facilitates its interaction with other molecules and surfaces. knowde.com While these DFT studies have often been conducted on Sodium Dodecyl Sulfate, the calculated properties of the dodecyl sulfate anion itself are directly applicable to this compound, as the counter-ion's effect on the anion's internal electronic structure is generally secondary. knowde.comresearchgate.net DFT has also been used to investigate the adsorption characteristics of SDS on surfaces like kaolinite, providing insights into the interaction mechanisms at a fundamental electronic level. google.com

The table below presents quantum chemical parameters calculated for the dodecyl sulfate anion using DFT, which are indicative of its reactivity.

ParameterDescriptionSignificance
E(HOMO) Energy of the Highest Occupied Molecular OrbitalRepresents the ability to donate an electron. researchgate.net
E(LUMO) Energy of the Lowest Unoccupied Molecular OrbitalRepresents the ability to accept an electron. researchgate.net
Energy Gap (ΔE) Difference between E(LUMO) and E(HOMO)Indicates chemical reactivity; a smaller gap suggests higher reactivity. researchgate.net
Dipole Moment (μ) Measure of the net molecular polarityInfluences solubility and intermolecular interactions. researchgate.net
Electronegativity (χ) Measure of the ability to attract electronsRelates to the tendency to form chemical bonds. researchgate.net
Hardness (η) Resistance to change in electron configurationA measure of stability; related to the energy gap. researchgate.net

This table describes common parameters obtained from DFT calculations for surfactant molecules like dodecyl sulfate. researchgate.net

The differences in behavior between various alkyl sulfates can be explained by differences in the distribution of the electrical charge on the headgroup and alkyl chain, as predicted by quantum chemical calculations. koreascience.kr In the case of this compound, the ammonium ion is known to bind differently than a simple metal ion like sodium. As shown in MD simulations, the ammonium ion's ability to act as a hydrogen bond donor leads to a more intimate, less hydrated interaction with the sulfate headgroup. kcl.ac.uk This specific binding affects the local electronic structure at the micelle surface, influencing the surface potential and its interactions with the surrounding environment. kcl.ac.ukiaea.org The distinct nature of the hydrated counter-ion and its interaction with the headgroup is a key factor determining the adsorption properties of ionic amphiphiles. science.gov

Structure-Activity Relationship (SAR) Modeling (Non-Biological Contexts)

Correlating Molecular Structure with Surfactant Performance

The performance of this compound as a surfactant is a direct consequence of its amphiphilic nature, which is dictated by specific features of its molecular structure. liverpool.ac.uk Computational studies, particularly molecular dynamics (MD) simulations, help elucidate the role of each component.

The fundamental structure of the dodecyl sulfate anion consists of a nonpolar twelve-carbon chain (dodecyl group) and a polar sulfate end group. industrialchemicals.gov.au This combination of a hydrophobic tail and a hydrophilic head is what confers the essential surfactant properties. industrialchemicals.gov.au

The Hydrophobic Dodecyl Tail : The C12 alkyl chain is responsible for the molecule's hydrophobicity. Its length and linearity are critical in determining the surfactant's tendency to adsorb at interfaces and to self-assemble into micelles in solution. This self-assembly occurs above a specific concentration known as the critical micelle concentration (CMC), a key indicator of surfactant efficiency.

The Hydrophilic Sulfate Headgroup : The sulfate group (-OSO₃⁻) is the anionic, water-soluble part of the molecule. Its strong negative charge and ability to hydrate (B1144303) are crucial for the molecule's solubility in water and for its electrostatic interactions with surfaces and other ions in solution.

The choice of counterion has a demonstrable effect on the CMC of dodecyl sulfate surfactants, illustrating a clear structure-property relationship.

Dodecyl Sulfate CompoundCounterionCritical Micelle Concentration (CMC)Temperature (°C)Reference
This compoundNH₄⁺1746 mg/L25 industrialchemicals.gov.au
Sodium Dodecyl SulfateNa⁺~2300 mg/L (8 mM)25
Magnesium Dodecyl SulfateMg²⁺722 mg/L30 industrialchemicals.gov.au
Potassium Dodecyl SulfateK⁺2375 mg/L40 industrialchemicals.gov.au

Molecular dynamics simulations have further shown that as the radius of the counterion increases, the interfacial thickness of the surfactant monolayer increases, while the surface tension tends to decrease. pku.edu.cn This indicates that different counterions have a significant effect on the adsorption behavior and packing of dodecyl sulfate surfactants at interfaces. pku.edu.cn

Predictive Models for Adsorption and Interaction

Predictive models are essential for understanding how this compound will behave in complex systems, such as during detergency or in industrial formulations where it interacts with various solid surfaces. These models range from empirical isotherms to complex, atom-level simulations.

Adsorption Isotherm Models

The adsorption of ionic surfactants from a solution onto a solid surface is often described by several well-established isotherm models. These models mathematically describe the equilibrium relationship between the concentration of the surfactant in the solution and the amount adsorbed on the surface at a constant temperature. Studies on sodium dodecyl sulfate (SDS), a close analog of ADS, have shown the applicability of these models, which are generally suitable for ionic surfactants. hibiscuspublisher.comresearchgate.netacs.org

A common theoretical framework for ionic surfactant adsorption is a two-step model. utexas.edu Initially, at low concentrations, surfactant monomers are driven to the surface by electrostatic attraction between the charged headgroup and an oppositely charged surface site. As concentration increases, a second step occurs where lateral hydrophobic interactions between the adsorbed surfactant tails lead to the formation of surface aggregates, often called hemimicelles. utexas.edu

Isotherm ModelKey Assumptions and DescriptionApplicability Context
Langmuir Assumes monolayer adsorption onto a homogeneous surface with a finite number of identical adsorption sites. No interaction between adsorbed molecules. acs.orgOften fits the initial electrostatic-driven adsorption phase well. researchgate.net
Freundlich An empirical model that describes multilayer adsorption onto a heterogeneous surface. Assumes adsorption energy decreases as surface coverage increases. acs.orgCan be applied to more complex systems with varied surface energies. researchgate.net
Temkin Considers the effect of indirect adsorbate-adsorbate interactions. Assumes the heat of adsorption of all molecules in the layer decreases linearly with coverage. acs.orgUseful when interactions between adsorbed surfactant molecules are significant.
Redlich-Peterson A hybrid three-parameter model that incorporates features of both the Langmuir and Freundlich isotherms. Approaches Freundlich at high concentrations and Langmuir at low concentrations. acs.orgProvides a more flexible fit for a broad range of surfactant concentrations.

Molecular-Level Simulation Models

While isotherm models describe the macroscopic adsorption behavior, molecular dynamics (MD) simulations provide predictive insights at the atomic level. acs.org These simulations model the positions and movements of individual atoms in the surfactant, solvent, and surface over time. For this compound, MD simulations can predict:

Adsorption Conformation : How individual ADS molecules orient themselves upon approaching and adsorbing to a surface.

Interfacial Structure : The arrangement of adsorbed molecules into monolayers or hemimicelles, and how the ammonium counterions distribute within this layer. scribd.comacs.org

Solvation and Interaction Energies : The energetic forces driving the adsorption process, including electrostatic interactions between the sulfate headgroup and the surface, and hydrophobic interactions between the alkyl tails.

For example, MD simulations of dodecyl sulfate at an air/water interface revealed that the polar headgroup, counterions, and water molecules undergo strong interactions that are critical to the structure of the interface. pku.edu.cn Furthermore, simulations comparing Li⁺, Na⁺, and NH₄⁺ counterions showed that the specific nature of the counterion alters the structure of dodecyl sulfate micelles, a finding that is directly relevant to predicting the interaction behavior of ADS. scribd.com

Environmental Behavior and Degradation Pathways

Biodegradation Kinetics and Mechanisms

The biodegradability of ammonium (B1175870) dodecyl sulfate (B86663) is a key factor in its environmental profile. The dodecyl sulfate anion is readily broken down by microorganisms under both aerobic and anaerobic conditions, although the rates and pathways differ. wikipedia.org

Aerobic Degradation Rates in Wastewater Treatment Systems

Under aerobic conditions, such as those found in conventional activated sludge wastewater treatment plants, ammonium dodecyl sulfate undergoes rapid and extensive biodegradation. nbinno.com The dodecyl sulfate anion is reported to have a degradation half-life of approximately 6 hours in the presence of ubiquitous bacteria like Pseudomonas aeruginosa. industrialchemicals.gov.au Studies in stream mesocosms have demonstrated that microbial communities can acclimate to C12-alkyl sulfates, leading to rapid degradation even at low, environmentally relevant concentrations. nih.gov

The aerobic degradation mechanism is a multi-step process initiated by the enzyme alkyl sulfatase. ethz.chhibiscuspublisher.com

Hydrolysis : The process begins with the hydrolytic cleavage of the ester bond by an alkyl sulfatase, which separates the dodecyl chain from the sulfate group, releasing inorganic sulfate and 1-dodecanol. hibiscuspublisher.comnih.gov

Oxidation : The liberated 1-dodecanol is then oxidized by alcohol dehydrogenase to dodecanal (B139956), which is further oxidized to dodecanoic acid (lauric acid). nih.gov

β-Oxidation : Finally, the resulting dodecanoic acid is metabolized through the β-oxidation pathway, where the fatty acid chain is progressively broken down to produce carbon dioxide and water. ethz.chnih.gov

ParameterValueConditionReference
Half-life (Dodecyl sulfate anion)6 hoursDegradation by Pseudomonas aeruginosa industrialchemicals.gov.au
Turnover Rate (C12-alkyl sulfate)0.08/hrPredosed periphytic microbial community nih.gov
Degradation Efficiency (SDS by P. aeruginosa)96%1500 ppm initial concentration, 48 hr incubation researchgate.net

Anaerobic Biodegradation Pathways

While aerobic degradation is the more efficient process, this compound can also be biodegraded under anaerobic conditions. industrialchemicals.gov.au In the absence of oxygen, at least 80% of the original volume of alkyl sulfates is reported to be biodegraded after 15 days, with degradation reaching 90% after 4 weeks. wikipedia.org However, the process is generally slower and can be less complete than aerobic pathways. industrialchemicals.gov.au

Studies using anaerobic sludge have shown that sodium dodecyl sulfate (a similar alkyl sulfate) was effectively biodegraded at concentrations up to 250 mg/L. nih.gov At higher concentrations (e.g., 500 mg/L), inhibitory effects on methane (B114726) production were observed, indicating potential toxicity to anaerobic microorganisms at elevated levels. nih.gov The anaerobic degradation of the alkyl chain typically proceeds through different activation mechanisms than aerobic pathways, such as fumarate addition or carboxylation, before entering central metabolic routes. frontiersin.org

ParameterValueTimeframeConditionReference
Biodegradation80%15 daysAnaerobic conditions wikipedia.org
Biodegradation90%4 weeksAnaerobic conditions wikipedia.org
Concentration Reduction (in sludge)From 40 mg/kg to 28 mg/kg14 daysAnaerobic digestion industrialchemicals.gov.au

Environmental Distribution and Fate

The distribution of this compound in the environment is influenced by its physicochemical properties as a surfactant. Key processes include its partitioning between water and solid phases like sediment and sludge, and its dissociation into ions in aquatic environments. nm.gov

Partitioning to Sediments and Sludge

As an anionic surfactant, this compound has the ability to adsorb to solid surfaces. researchgate.net In wastewater treatment, any portion of the compound that is not rapidly biodegraded can be removed from the water column through adsorption to sewage sludge. industrialchemicals.gov.au This partitioning behavior is influenced by the organic carbon content of the solids; materials with higher organic carbon, like sludge, tend to adsorb more readily than sediments with lower organic content. nih.gov However, compared to nonionic and cationic surfactants, anionic surfactants like dodecyl sulfates generally exhibit lower sorption to soil and sediment. researchgate.net

Dissociation into Ionic Constituents in Aquatic Environments

When dissolved in water, this compound, being a salt, readily dissociates into its constituent ions: the ammonium cation (NH₄⁺) and the dodecyl sulfate anion (CH₃(CH₂)₁₁OSO₃⁻). wikipedia.orgatamankimya.com The dodecyl sulfate anion is the surface-active part of the molecule and is the primary component subject to the biodegradation pathways described previously. ethz.ch The ammonium cation's fate is linked to the aquatic nitrogen cycle. The equilibrium between the ammonium ion (NH₄⁺) and dissolved ammonia (B1221849) (NH₃) is dependent on environmental factors such as pH, temperature, and the ionic strength of the water. researchgate.net

Removal Efficiency in Wastewater Treatment Plants (WWTPs)

Wastewater treatment plants are highly effective at removing this compound and other short-chain alkyl sulfates from wastewater. The combination of biodegradation and sorption onto sludge results in high removal efficiencies. An extensive environmental review conducted by the HERA (Human and Environmental Risk Assessment) project found that standard wastewater treatment operations eliminate 96% to 99.96% of short-chain (C12-C14) alkyl sulfates. wikipedia.orgatamankimya.com

Specific studies have demonstrated this high level of efficiency. For instance, a novel three-stage bioreactor utilizing immobilized Pseudomonas aeruginosa was able to reduce the concentration of sodium dodecyl sulfate in wastewater by 99.8% and the chemical oxygen demand (COD) by 99% within 18 hours of continuous treatment. nih.goviwaponline.com

Treatment TypeCompoundRemoval EfficiencyReference
Standard Wastewater TreatmentShort-chain alkyl sulfates (C12-C14)96 - 99.96% wikipedia.orgatamankimya.com
Three-Stage BioreactorSodium Dodecyl Sulfate99.8 ± 0.1% nih.goviwaponline.com
Immobilized Packed Bed ReactorSodium Dodecyl Sulfate81 ± 2% nih.gov

Interactions with Environmental Microbial Communities

The introduction of this compound into the environment can significantly influence the structure and function of local microbial communities. As a readily available carbon source for some microorganisms and a substance with bacteriostatic properties, its presence can lead to shifts in microbial populations. nih.gov

Upon entering ecosystems like the lake-terrestrial ecotone, much of the dodecyl sulfate adsorbs to soil particles, where it can initially inhibit general microbial activity. nih.gov However, it also stimulates the growth of specific bacteria capable of degrading it. Long-term exposure to even low concentrations of dodecyl sulfate has been shown to encourage the proliferation of degrading bacteria, particularly from the Pseudomonadaceae family, which accelerates the compound's breakdown in the environment. nih.gov Research has documented the ability of various Pseudomonas species to efficiently degrade dodecyl sulfates. hibiscuspublisher.com

Conversely, the presence of dodecyl sulfate can negatively impact other crucial microbial functions. For instance, studies have indicated that it can interfere with the nitrogen cycle by affecting the populations of bacteria involved in processes like denitrification. nih.govresearchgate.net The relative abundance of families like Comamonadaceae, which is associated with denitrification, has been observed to increase in the presence of dodecyl sulfate, suggesting an alteration in nitrogen cycling processes. nih.gov Even after the complete degradation of the surfactant, the induced changes in the soil microbial community structure and function can persist for more than two weeks. nih.gov

Microbial Group/ProcessEffect of Dodecyl Sulfate ExposureObserved OutcomeReference
Overall Microbial ActivityInitial InhibitionAdsorption to soil can initially inhibit general microbial functions. nih.gov
SDS-Degrading Bacteria (e.g., Pseudomonadaceae)Stimulation/EnrichmentLong-term exposure leads to an increase in the population of bacteria capable of degrading the surfactant. nih.gov
Nitrogen Cycling Bacteria (e.g., Comamonadaceae)AlterationChanges in the relative abundance of bacteria involved in denitrification, indicating an impact on the nitrogen cycle. nih.gov
Soil Microbial Community StructureSignificant AlterationLow concentrations can significantly alter microbial species and functions, with effects persisting even after the compound is degraded. nih.gov

Future Directions and Emerging Research Areas

Integration with Nanotechnology and Advanced Materials

The unique self-assembly properties of ammonium (B1175870) dodecyl sulfate (B86663) are being increasingly harnessed in the realm of nanotechnology and the synthesis of advanced materials. In this context, ADS serves as a versatile tool for controlling the size, shape, and surface properties of nanoparticles. For instance, in the synthesis of metallic nanoparticles, such as silver and gold, the dodecyl sulfate anion can act as both a reducing and a stabilizing agent. researchgate.net The surfactant molecules form micelles in aqueous solutions, which can serve as nano-reactors, templating the formation of nanoparticles with controlled dimensions. acs.org Research has demonstrated that by varying the concentration of the surfactant, the morphology of the resulting nanoparticles can be tuned from spherical to more complex structures like hexagonal or rod-shaped particles. acs.orgnih.gov

Furthermore, the adsorption of dodecyl sulfate anions onto the surface of nanoparticles imparts a negative charge, which prevents agglomeration through electrostatic repulsion, thereby enhancing the stability of the colloidal suspension. wikipedia.org This stabilizing effect is crucial for the application of nanoparticles in various fields, including catalysis, electronics, and biomedical devices. The interaction between surfactants and nanoparticles is a dynamic area of research, with studies focusing on understanding the structure of the adsorbed surfactant layer and its influence on the material's properties. The use of ADS in conjunction with other surfactants, such as cationic surfactants, can lead to the formation of mixed-micelle systems that offer even greater control over nanoparticle synthesis. nih.gov

The role of ADS extends to the fabrication of more complex nanostructures and advanced materials. For example, it is employed in emulsion polymerization to create stable latexes of polymers. researchgate.net The surfactant stabilizes the growing polymer particles, influencing the final properties of the polymer dispersion. The ability to control interfacial properties makes ADS a valuable component in the formulation of porous hydrogels and other soft matter systems with tailored functionalities. researchgate.net Future research in this area is expected to focus on the development of novel nanocomposites and hybrid materials where ADS plays a key role in directing the assembly of nanoscale components.

Table 1: Influence of Dodecyl Sulfate Surfactants in Nanoparticle Synthesis
Nanoparticle SystemRole of Dodecyl SulfateObserved Outcome/Controllable ParameterReference
Gold NanoparticlesCapping AgentControlled particle size (5-50 nm), faceted pentagonal and hexagonal shapes. acs.org
Silver NanoparticlesReducing and Stabilizing AgentFormation of spherical nanoparticles at low concentrations and polycrystalline structures at higher concentrations. researchgate.net
Zinc Oxide NanostructuresStructure Directing Agent (in combination with CTAB)Modification of particle shape and size, yielding flakes, sheets, rods, and spheres. nih.gov
This interactive table summarizes the multifaceted role of dodecyl sulfate surfactants in the synthesis of various nanoparticles, highlighting their influence on the final material properties.

Development of Novel "Green" Surfactant Systems

In response to growing environmental concerns, a significant research effort is being directed towards the development of "green" surfactants, which are characterized by their derivation from renewable resources, high biodegradability, and low toxicity. researchgate.net While ammonium dodecyl sulfate itself is readily biodegradable, with studies showing removal rates of 96–99.96% in standard wastewater treatment, the broader trend is to explore surfactant systems with even more favorable environmental profiles. wikipedia.org

One promising avenue of research is the investigation of surfactant systems that pair the dodecyl sulfate anion with novel, bio-based cations. For example, studies on choline dodecyl sulfate, where the ammonium cation is replaced by the naturally derived choline, have shown interesting micellar properties. researchgate.net Such modifications aim to enhance the "green" credentials of the surfactant without compromising its performance. The focus is on understanding the ion-pairing at a molecular level and how this affects the surfactant's aggregation behavior and its interactions at interfaces. researchgate.net

Future research will likely focus on:

The synthesis and characterization of novel dodecyl sulfate salts with bio-derived counterions.

In-depth studies of the ecotoxicology of these novel surfactants to ensure they are environmentally benign. mdpi.com

The formulation of highly efficient surfactant mixtures to reduce the total chemical usage.

Advanced In Situ Characterization of Interfacial Phenomena

A fundamental understanding of the behavior of this compound at interfaces is crucial for optimizing its performance in various applications. Traditional techniques often provide ensemble-averaged information, but recent advancements in in-situ characterization methods are enabling researchers to probe interfacial phenomena with unprecedented detail. Neutron reflectometry (NR) has emerged as a particularly powerful tool for studying the structure of adsorbed surfactant layers at both air/liquid and solid/liquid interfaces. nih.govacs.orgmdpi.com

By using isotopic labeling (e.g., deuterated solvents or surfactants), NR can provide detailed information about the thickness, roughness, and composition of the adsorbed layer. acs.orgmdpi.com For instance, NR studies on sodium dodecyl sulfate have been used to monitor the corrosion of metal surfaces and the structure of the inhibiting surfactant layer in real-time. acs.org This technique has also been employed to investigate the formation of multilayers in polyelectrolyte/surfactant systems and the competitive adsorption of surfactants and other molecules at interfaces. nih.govmdpi.com Such studies provide critical insights into the mechanisms of action of surfactants in applications like corrosion inhibition, lubrication, and detergency.

Other advanced techniques, such as vibrational sum-frequency generation (VSFG) spectroscopy, are also being used to study the molecular orientation and aggregation of surfactants at interfaces. acs.org These methods provide complementary information to NR and allow for a more complete picture of the interfacial self-assembly process. The future in this area lies in the combination of multiple in-situ techniques to obtain a comprehensive understanding of the structure and dynamics of ADS at interfaces under various conditions.

Table 2: Application of Advanced In Situ Techniques for Studying Dodecyl Sulfate Interfacial Behavior
TechniqueInterface StudiedKey Information ObtainedReference
Neutron Reflectometry (NR)Air/Liquid, Solid/LiquidLayer thickness, roughness, surface coverage, and formation of multilayers. nih.govacs.orgresearchgate.netacs.org
Vibrational Sum-Frequency Generation (VSFG)Air/WaterMolecular orientation and temporal evolution of aggregation in mixed surfactant systems. acs.org
This interactive table highlights the use of advanced in-situ characterization techniques to elucidate the behavior of dodecyl sulfate surfactants at various interfaces.

Enhanced Computational Modeling and AI-Driven Discovery

In parallel with experimental advances, computational modeling and artificial intelligence (AI) are becoming indispensable tools for accelerating the discovery and design of new surfactant systems. Molecular dynamics (MD) simulations, at various levels of resolution (all-atom, united-atom, and coarse-grained), are being used to study the self-assembly of dodecyl sulfate micelles in aqueous solutions. rsc.orgnih.govnih.gov These simulations provide detailed insights into the structure, dynamics, and thermodynamics of micelle formation, which are often difficult to obtain through experiments alone. nih.gov

MD simulations can be used to investigate the effects of different counterions, such as ammonium versus sodium, on the properties of dodecyl sulfate micelles. researchgate.net They can also be used to study the interaction of surfactants with other molecules and surfaces, providing a molecular-level understanding of their function in complex formulations. Researchers are continuously working on improving the force fields used in these simulations to more accurately represent the behavior of surfactant systems. nih.gov

Sustainable Manufacturing and Life Cycle Assessment in Research Contexts

The principles of sustainability are increasingly being integrated into the entire lifecycle of chemical products, from their synthesis to their disposal. For surfactants like this compound, this involves not only developing "greener" alternatives but also assessing and improving the sustainability of their manufacturing processes. Life Cycle Assessment (LCA) is a systematic methodology used to evaluate the environmental impacts associated with all the stages of a product's life, from raw material extraction through materials processing, manufacture, distribution, use, and disposal or recycling. mdpi.comresearchgate.netucl.ac.uk

In the context of surfactant research, LCA can be used to compare the environmental footprint of different manufacturing routes for ADS or to benchmark it against alternative surfactants. adelaide.edu.aunih.gov For example, an LCA study could quantify the greenhouse gas emissions, energy consumption, and water use associated with producing ADS from different feedstocks (e.g., petroleum-based vs. bio-based). ijsart.com Such assessments can identify "hotspots" in the production process where environmental impacts are highest, guiding efforts to improve efficiency and reduce waste. nih.gov

The findings from LCA studies can inform the research and development of more sustainable manufacturing technologies. mdpi.com This includes exploring the use of renewable raw materials, developing more energy-efficient synthesis methods, and designing processes that minimize waste generation. As the demand for sustainable products grows, the integration of LCA into the early stages of surfactant research and development will be crucial for ensuring that new technologies deliver on their environmental promise. mdpi.com

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing ADS in laboratory settings?

  • Methodological Answer :

  • Synthesis : ADS is typically synthesized via sulfonation of dodecanol using chlorosulfonic acid, followed by neutralization with ammonium hydroxide. Purification involves recrystallization from ethanol/water mixtures to remove unreacted precursors .
  • Characterization :
  • FTIR : Confirm sulfate ester bonds (S=O stretching at 1220–1250 cm⁻¹ and 1050–1080 cm⁻¹) .
  • NMR : ¹H NMR peaks at δ 0.88 ppm (terminal CH₃), δ 1.26 ppm (methylene chain), and δ 3.65 ppm (OSO₃⁻ group) .
  • HPLC : Quantify purity using reverse-phase C18 columns with UV detection at 210 nm .

Q. How should researchers handle and store ADS to ensure experimental reproducibility and safety?

  • Methodological Answer :

  • Handling : Use PPE (gloves, goggles) to avoid skin/eye irritation. Work in a fume hood to minimize aerosol exposure .
  • Storage : Keep in airtight, light-resistant containers at 15–25°C. ADS is hygroscopic; desiccants should be used to prevent clumping .
  • Safety : Follow GHS protocols for flammability (Category 2) and aquatic toxicity (Category 2). Neutralize spills with sodium bicarbonate before disposal .

Q. What validated protocols exist for using ADS in protein electrophoresis?

  • Methodological Answer :

  • Gel Preparation : Adapt SDS-PAGE protocols by replacing SDS with ADS (e.g., 0.1–1% w/v in resolving gels). Adjust buffer pH to 8.8 for Tris-glycine systems .
  • Sample Denaturation : Boil samples in ADS-containing buffer (e.g., 2% ADS, 62.5 mM Tris-HCl, pH 6.8) for 5 minutes. Note that ADS may require higher concentrations than SDS due to differences in critical micelle concentration (CMC) .

Advanced Research Questions

Q. How can researchers determine the critical micelle concentration (CMC) of ADS under varying experimental conditions?

  • Methodological Answer :

  • Conductivity Measurements : Plot specific conductivity vs. ADS concentration. The CMC is identified by the inflection point. For example, at 25°C, ADS CMC is ~2.1 mM in pure water, decreasing with added salts (e.g., 1.5 mM in 0.1 M NaCl) .
  • Fluorescence Spectroscopy : Use pyrene as a probe; the intensity ratio (I₁/I₃) of emission peaks shifts at CMC. Compare with SDS (CMC ~8 mM) to assess relative hydrophobicity .

Q. How can contradictions in ADS purity assessments between titration and chromatographic methods be resolved?

  • Methodological Answer :

  • Cross-Validation :

Titration : Use two-phase titration with dimidium bromide/disulfine blue for anionic surfactant quantification .

HPLC : Validate against USP standards (e.g., Phosphate Buffer pH 7 with 0.5% ADS for column calibration) .

  • Impurity Profiling : Identify residual dodecanol or sulfate esters via GC-MS after derivatization .

Q. What experimental strategies are recommended for studying ADS interactions with lipid bilayers or membrane proteins?

  • Methodological Answer :

  • DSC (Differential Scanning Calorimetry) : Monitor phase transitions in lipid bilayers (e.g., DPPC) to assess ADS-induced fluidity changes. Compare thermograms with SDS-treated controls .
  • Fluorescence Anisotropy : Use DPH probes to measure membrane rigidity. ADS typically disrupts lipid packing at concentrations above CMC .

Q. What methodologies are suitable for assessing the environmental impact of ADS in aquatic systems?

  • Methodological Answer :

  • Acute Toxicity Testing : Follow OECD Guideline 202 (Daphnia magna immobilization test). ADS LC₅₀ values are typically <10 mg/L, requiring strict wastewater containment .
  • Biodegradation Studies : Use OECD 301F (manometric respirometry) to quantify ADS mineralization by microbial consortia. ADS degrades slower than SDS due to ammonium counterion stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.